1,4-Dioxane dibromide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6Br2O2 |
|---|---|
Molecular Weight |
245.90 g/mol |
IUPAC Name |
2,3-dibromo-1,4-dioxane |
InChI |
InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 |
InChI Key |
HZDLDQRLDYAQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Preparation of 1,4-Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and preparation of 1,4-Dioxane dibromide, a versatile and solid brominating agent. The document details experimental protocols, quantitative data, and a visual representation of the synthesis pathway, intended for use by professionals in research and development.
This compound is a charge-transfer complex formed between 1,4-dioxane and molecular bromine.[1] This complex is an orange solid that serves as a convenient and safer alternative to handling liquid bromine for various chemical transformations.[2][3] In this complex, the bromine molecule is slightly polarized, with the Br-Br bond being slightly elongated compared to free bromine, which enhances its electrophilicity.[1][4] It has been effectively utilized for the selective α-bromination of ketones and the regioselective bromination of coumarins and other aromatic compounds, often under solvent-free conditions, which simplifies the experimental procedure and improves product purity and yield.[1][4]
Quantitative Data Summary
The following table summarizes the quantitative data from two distinct, yet effective, experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | ||
| 1,4-Dioxane | 8 mL (8.1 g, 92 mmol) | 500 g |
| Bromine | 3 mL (9.3 g, 58.1 mmol) | 990 g |
| Reaction Conditions | ||
| Initial Temperature | Ice-cold (0-5 °C) | Cooled |
| Reaction Time | 2 hours at room temperature after addition | Not specified |
| Product Information | ||
| Appearance | Orange solid | Orange precipitate |
| Yield | 9.3 g (65%) | 94% |
| Melting Point | - | 60 °C |
| Storage | Below 0 °C in a refrigerator | Not specified |
Experimental Protocols
Two primary methods for the laboratory-scale preparation of this compound are detailed below.
Protocol 1: Modified Laboratory Scale Synthesis [2]
This protocol is suitable for generating a moderate quantity of the reagent for laboratory use.
-
Preparation: Chill 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in a flask immersed in an ice-water bath.
-
Reaction: While stirring, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane. An orange solid will begin to form during the addition.
-
Maturation: Once the bromine addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Isolation: Filter the resulting orange solid and wash it with a small amount of cold dioxane.
-
Drying and Storage: Dry the product in a desiccator under reduced pressure. The final yield is approximately 9.3 g (65%). For long-term stability, store the this compound in a refrigerator at temperatures below 0 °C, where it can be kept for several months.[2]
Protocol 2: Large Scale Synthesis with Aqueous Workup [3]
This method is adapted for producing a larger quantity of the complex and utilizes an aqueous workup.
-
Reaction: To 500 g of 1,4-dioxane, rapidly add 990 g of bromine while cooling the reaction vessel to manage the exothermic reaction.
-
Precipitation: Pour the resulting hot solution into 2 liters of ice-water. This will cause the this compound to precipitate as an orange solid.
-
Isolation: Filter the orange precipitate from the aqueous mixture.
-
Drying: Dry the solid product on a porous plate. This method yields approximately 94% of the desired product with a melting point of 60 °C.[3]
Synthesis Pathway Visualization
The formation of this compound is a straightforward addition reaction where the Lewis basic oxygen atoms of 1,4-dioxane interact with molecular bromine.
Caption: Synthesis of this compound from its precursors.
References
- 1. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. prepchem.com [prepchem.com]
- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Bonding of 1,4-Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dioxane dibromide (C₄H₈O₂·Br₂), a stable, solid charge-transfer complex of 1,4-dioxane and molecular bromine. This reagent serves as a convenient and safer alternative to liquid bromine for various chemical transformations, particularly in electrophilic bromination reactions. This document details its unique structural characteristics, bonding nature, and includes relevant experimental protocols.
Molecular Structure and Bonding Characteristics
This compound is a 1:1 adduct formed between the Lewis basic oxygen atoms of 1,4-dioxane and the Lewis acidic bromine molecule.[1] The interaction is a prime example of a halogen bond, a directional, non-covalent interaction where a halogen atom acts as an electrophilic species.[2] This charge-transfer interaction between dioxane and bromine is responsible for the compound's characteristic orange color.
The seminal work on its crystal structure was performed by Nobel laureate Odd Hassel in 1954.[3][4] X-ray diffraction studies revealed that the solid-state structure consists of infinite, linear chains of alternating 1,4-dioxane and bromine molecules.[3][5] The 1,4-dioxane molecule adopts a "chair" conformation.[5]
The key feature of the structure is the linear O···Br-Br···O arrangement, where the oxygen atoms of two different dioxane molecules are coordinated to a single bromine molecule.[5] The interaction is strong enough to slightly elongate the intramolecular Br-Br bond to 2.31 Å, compared to 2.28 Å in free molecular bromine, indicating a polarization of the bromine molecule upon complexation.[5] The distance between the dioxane oxygen and the adjacent bromine atom is 2.71 Å, which is significantly shorter than the sum of their van der Waals radii, confirming a strong interaction.[5]
Quantitative Structural Data
The crystallographic data provides precise insights into the geometry of the complex. The following tables summarize the key structural and physical properties.
Table 1: Key Bond Lengths and Angles
| Parameter | Value | Reference |
|---|---|---|
| Br-Br Bond Length | 2.31 Å | [5] |
| O···Br Distance | 2.71 Å | [5] |
| C-C Bond Length | 1.54 Å | [5] |
| C-O Bond Length | 1.41 Å | [5] |
| C-C-O Bond Angle | 111° | [5] |
| C-O-C Bond Angle | 116.5° |[5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄H₈Br₂O₂ | [6] |
| Molecular Weight | 247.91 g/mol | [6] |
| Appearance | Orange / Light yellow to Brown solid | [7] |
| Melting Point | 68 °C | [8] |
| IUPAC Name | 1,4-dioxane;molecular bromine | [6] |
| Synonyms | Dioxane dibromide, Dioxane bromonium bromide |[6] |
Bonding Visualization
The following diagram illustrates the halogen bonding interaction and the resulting chain structure in the solid state, as determined by X-ray crystallography.
Caption: Halogen bonding in the this compound crystal.
Spectroscopic Characteristics
For reference, the spectroscopic data for the parent 1,4-dioxane molecule are provided below. It is expected that upon complexation with bromine, the symmetry of the dioxane molecule would be lowered, potentially leading to more complex spectra. The electron-withdrawing effect of the halogen bond to oxygen would likely shift the signals of the adjacent protons and carbons downfield in NMR spectroscopy.
Table 3: Spectroscopic Data for 1,4-Dioxane (for reference)
| Spectrum | Peak(s) and Assignment | Reference(s) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ ~3.7 ppm (singlet, 8H, -CH₂-) | [9] |
| ¹³C NMR (CDCl₃) | δ ~67.2 ppm (all 4 carbons are equivalent) | [10][11] |
| IR (liquid film) | ~2900-2800 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |[12] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[13] All operations should be performed in a well-ventilated fume hood.
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
Place 1,4-dioxane in a flask and cool it in an ice-water bath under constant stirring.
-
Slowly add a stoichiometric equivalent of bromine dropwise to the cold 1,4-dioxane.
-
An orange-colored solid precipitate will form upon the addition of bromine.
-
After the complete addition of bromine, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Filter the resulting orange solid and wash it with a small amount of cold 1,4-dioxane to remove any unreacted starting materials.
-
Dry the product under reduced pressure in a desiccator.
-
The resulting this compound should be stored at or below 0 °C in a tightly sealed container to ensure stability.
Synthesis Workflow Diagram
The following diagram outlines the logical workflow for the preparation of this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound is primarily used as an electrophilic brominating agent.[13] The complexation to dioxane moderates the reactivity of bromine, making it a milder and more selective reagent compared to liquid Br₂. It is particularly effective for the α-bromination of aldehydes and ketones and for the bromination of activated aromatic compounds like phenols and anilines.[13]
General Mechanism: Electrophilic Aromatic Substitution
The complex serves as a source of electrophilic bromine. The reaction with an activated aromatic ring, such as phenol, proceeds via the standard electrophilic aromatic substitution mechanism.
Caption: General mechanism for electrophilic aromatic bromination.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Structure of Bromine 1,4-Dioxanate. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Bromine - 1,4-Dioxane Complex 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. docbrown.info [docbrown.info]
- 10. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]
- 12. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. BROMINE-1,4-DIOXANE COMPLEX | 15481-39-7 [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of 1,4-Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: 1,4-Dioxane Dibromide as a Brominating Agent
This compound is a stable, crystalline complex formed between 1,4-dioxane and molecular bromine. This orange solid serves as a convenient and safer alternative to handling liquid bromine, acting as an effective electrophilic brominating agent for a variety of organic substrates. Its utility is particularly noted in the bromination of activated aromatic systems, such as phenols and anilines, as well as in the α-bromination of ketones and the bromination of alkenes and activated heterocycles like coumarins.
The reactivity of this compound stems from the formation of a charge-transfer complex. In this complex, the dioxane molecule donates electron density to the bromine molecule, leading to a polarization and slight elongation of the Br-Br bond. This polarization enhances the electrophilicity of one of the bromine atoms, making it more susceptible to attack by nucleophiles. The Br-Br bond length in the complex is reported to be 0.231 nm, which is slightly longer than the 0.228 nm bond length in molecular bromine, underscoring this polarization.
Mechanism of Action: Reaction Pathways
The mechanism of action of this compound is dependent on the nature of the substrate. The primary pathways involve electrophilic aromatic substitution, α-bromination of carbonyl compounds, and electrophilic addition to alkenes.
Electrophilic Aromatic Substitution of Phenols
Phenols, being highly activated aromatic compounds, readily undergo electrophilic substitution with this compound. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The reaction proceeds through the classical arenium ion intermediate.
Caption: Electrophilic Aromatic Substitution of Phenol.
α-Bromination of Ketones
The α-bromination of ketones by this compound proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine.
Caption: α-Bromination of a Ketone via an Enol Intermediate.
Bromination of Coumarins
The bromination of coumarins with this compound can result in either electrophilic addition to the double bond of the lactone ring or electrophilic substitution on the aromatic ring, depending on the substituents present. For unsubstituted coumarin, electrophilic addition occurs. For coumarins with electron-donating groups on the aromatic ring, electrophilic aromatic substitution is favored.[1]
References
In-Depth Technical Guide to the Physical Characteristics of Solid 1,4-Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane dibromide is a heterocyclic organic compound with the molecular formula C₄H₈Br₂O₂. It exists as a stable, orange-colored solid at room temperature and is recognized for its utility as a mild and efficient brominating agent in various organic syntheses. This technical guide provides a comprehensive overview of the key physical characteristics of solid this compound, supported by experimental protocols and graphical representations of relevant workflows.
Physical and Chemical Properties
The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in Table 1.
| Property | Value |
| Appearance | Orange to light yellow to brown powder/crystal |
| Molecular Formula | C₄H₈Br₂O₂ |
| Molecular Weight | 247.91 g/mol |
| Melting Point | 60-70 °C (decomposes above 95°C)[1][2] |
| Solubility | See Table 2 |
| Crystal Structure | Forms an endless chain of alternating 1,4-dioxane and bromine molecules[3] |
Table 1: Summary of Physical and Chemical Properties of this compound
Solubility Profile
The solubility of this compound is a critical factor in its application as a reagent. It is moderately soluble in a range of organic solvents. A qualitative summary of its solubility is provided in Table 2.
| Solvent | Solubility |
| 1,4-Dioxane | Miscible[1] |
| Chloroform | Moderately soluble[2] |
| 1,2-Dichloroethane | Moderately soluble[2] |
| Carbon tetrachloride | Moderately soluble[2] |
| Ether | Less soluble[2] |
| Water | Less soluble[2] |
| Methanol | Soluble |
Table 2: Qualitative Solubility of this compound
Crystal Structure
The crystal structure of the 1:1 adduct of 1,4-dioxane and bromine was first reported by Odd Hassel in 1954.[3] The structure is characterized by an endless chain of alternating 1,4-dioxane and bromine molecules.[3] This arrangement is a foundational example of a halogen-bonded complex.[3] The oxygen atoms of the dioxane molecule act as halogen bond acceptors, interacting with the bromine molecules.
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the preparation of this compound is through the direct reaction of bromine with 1,4-dioxane.
Materials:
-
1,4-Dioxane (ice-cold)
-
Bromine
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
In a flask equipped with a stirrer and placed in an ice-water bath, add 8 mL (8.1 g, 92 mmol) of ice-cold 1,4-dioxane.
-
While stirring vigorously, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will begin to precipitate.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange product and wash it with a small amount of cold 1,4-dioxane.
-
Dry the solid product in a desiccator under reduced pressure.
-
The typical yield of the orange product is approximately 9.3 g (65%).
-
For long-term storage, the product should be kept in a refrigerator at a temperature below 0 °C.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
This comprehensive guide provides essential information on the physical characteristics of solid this compound, intended to support researchers and professionals in its safe and effective use.
References
Stability and Storage of 1,4-Dioxane Dibromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1,4-Dioxane dibromide. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its shelf-life, and ensuring safety in a laboratory setting. This guide synthesizes available data on the compound's properties, decomposition pathways, and handling procedures, offering detailed experimental protocols for stability assessment.
Chemical and Physical Properties
This compound (CAS No. 15481-39-7), also known as dioxane dibromide, is a complex of 1,4-dioxane and bromine.[1] It is a solid, orange-colored substance that serves as a useful brominating agent in organic synthesis.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H8Br2O2 | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| Appearance | Orange-coloured solid | [2] |
| Melting Point | 60-61 °C | [3] |
| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, or carbon tetrachloride; less soluble in ether and water. | [4] |
Stability Profile
This compound is considered stable under normal, recommended storage conditions.[2][5] However, its stability is influenced by several factors, including temperature, moisture, and exposure to incompatible materials.
Thermal Stability
While specific quantitative data on the thermal decomposition of this compound is limited, the parent compound, 1,4-dioxane, is thermally stable at temperatures between 300-350°C for 80-100 minutes.[6][7] Above this temperature range, thermal cracking occurs.[6][7] It is crucial to avoid exposing this compound to high temperatures, open flames, hot surfaces, and other sources of ignition.[5]
Hygroscopicity and Hydrolysis
This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][5] Exposure to moist air or water should be avoided.[2][5] Hydrolysis of the compound in water occurs over several days at room temperature and more rapidly when heated.[4]
Long-term Stability
When stored under optimal conditions, this compound has been shown to be stable for several months. Specifically, it can be stored in a refrigerator at temperatures below 0°C for an extended period.[2]
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and scientific literature.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Store in a refrigerator at < 0°C. Keep cool. | To minimize thermal degradation and maintain long-term stability. | [2] |
| Atmosphere | Store in a dry, well-ventilated place. | To prevent absorption of moisture due to its hygroscopic nature. | [2][5] |
| Container | Keep container tightly closed. | To prevent exposure to moisture and air. | [2][5] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and foodstuffs. | To prevent hazardous reactions and decomposition. | [2][5] |
Decomposition Pathways and Hazardous Products
Upon decomposition, this compound can release hazardous substances. The primary hazardous decomposition products identified are:
Decomposition can be initiated by exposure to high temperatures, moisture, or incompatible materials. The reaction with water leads to hydrolysis, while contact with strong acids can also promote degradation.
Caption: Decomposition pathway of this compound.
Experimental Protocols for Stability Assessment
Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot at least three different batches of this compound into tightly sealed, appropriate containers (e.g., amber glass vials).
-
Storage: Place the samples in a refrigerator maintained at a constant temperature of ≤ 0°C.
-
Testing Intervals: Analyze the samples at initial (time 0), 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each interval, perform the following tests:
-
Appearance: Visual inspection for any change in color or physical state.
-
Assay (Purity): Use a validated HPLC or GC method to determine the percentage of the active substance.
-
Degradation Products: Quantify any significant degradation products using the same chromatographic method.
-
Water Content: Determine the water content by Karl Fischer titration to assess hygroscopicity.
-
Caption: Workflow for a long-term stability study.
Accelerated Stability Study
Objective: To predict the long-term stability of this compound by subjecting it to elevated stress conditions.
Methodology:
-
Sample Preparation: Prepare samples as described in the long-term stability study.
-
Storage: Place the samples in a stability chamber at an elevated temperature and controlled humidity (e.g., 25°C/60% RH or 40°C/75% RH).
-
Testing Intervals: Analyze the samples at initial (time 0), 1, 3, and 6 months.
-
Analytical Tests: Perform the same analytical tests as in the long-term study. The data can be used to model degradation kinetics and predict shelf-life under recommended storage conditions.
Caption: Workflow for an accelerated stability study.
Forced Degradation Study
Objective: To identify potential degradation products and pathways under harsh conditions.
Methodology:
-
Stress Conditions: Subject samples of this compound to various stress conditions, including:
-
Heat: Expose to high temperatures (e.g., 60°C, 80°C).
-
Acid/Base Hydrolysis: Treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2).
-
Photostability: Expose to UV and visible light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS) to identify and characterize the degradation products.
Handling and Safety Precautions
Due to the hazardous nature of this compound and its decomposition products, appropriate safety measures must be followed.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools.[2]
-
Handling: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
By adhering to the storage conditions and handling procedures outlined in this guide, researchers can ensure the stability and safe use of this compound in their work. The provided experimental protocols offer a framework for conducting thorough stability assessments to further characterize this important reagent.
References
- 1. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures - Skrebets - Russian Journal of Physical Chemistry B [journal-vniispk.ru]
1,4-Dioxane Dibromide: An In-depth Technical Guide to its Role as an Electrophilic Bromine Source
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dioxane dibromide, a stable, crystalline complex of 1,4-dioxane and bromine, serves as a convenient and effective source of electrophilic bromine for a variety of organic transformations. This guide provides a comprehensive overview of its properties, preparation, and applications in electrophilic bromination reactions. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to facilitate its use in research and development settings. The reagent offers a safer and more manageable alternative to liquid bromine, demonstrating high efficiency in the bromination of a diverse range of substrates, including coumarins, aromatic compounds, and ketones.
Introduction
Electrophilic bromination is a fundamental transformation in organic synthesis, enabling the introduction of bromine atoms into molecules, which can then serve as versatile handles for further functionalization. While molecular bromine (Br₂) is a powerful brominating agent, its high reactivity, corrosiveness, and hazardous nature pose significant challenges in handling and application.[1][2] this compound (DD) has emerged as a valuable alternative, offering a solid, stable, and easily handled source of electrophilic bromine.[3][4] The complex is believed to generate a polarized bromine molecule, enhancing its electrophilicity and facilitating controlled bromination reactions.[4] This guide explores the utility of this compound in various bromination reactions, providing practical information for its application in a laboratory setting.
Properties and Preparation of this compound
This compound is an orange-colored solid with a melting point of 61–62 °C.[4] It is a 1:1 complex of 1,4-dioxane and bromine. The Br-Br bond in the complex is slightly elongated (0.231 nm) compared to molecular bromine (0.228 nm), indicating a degree of polarization that contributes to its reactivity as an electrophilic bromine source.[4]
Experimental Protocol: Preparation of this compound[2][5]
This procedure describes the synthesis of this compound from bromine and 1,4-dioxane.
Materials:
-
Bromine
-
1,4-Dioxane, ice-cold
Procedure:
-
To ice-cold 1,4-dioxane (8 mL, 8.1 g, 92 mmol), slowly add bromine (3 mL, 9.3 g, 58.1 mmol) dropwise with constant stirring.
-
An orange-colored solid will precipitate during the addition.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the resulting orange solid and wash it with a small amount of cold 1,4-dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
The typical yield of this compound is approximately 65% (9.3 g).[2]
-
Store the product in a refrigerator at a temperature below 0 °C to ensure its stability over several months.[2]
Safety Precautions:
-
Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1,4-Dioxane is flammable and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.
Data Presentation: Electrophilic Bromination with this compound
This compound has been successfully employed for the bromination of a variety of substrates. The following tables summarize the reaction conditions and yields for different classes of compounds.
Bromination of Substituted Coumarins
The solvent-free bromination of substituted coumarins with this compound at room temperature provides a simple and efficient method for the synthesis of brominated coumarins.[4]
| Entry | Substrate | Molar Equiv. of DD | Reaction Time (h) | Product | Yield (%) |
| 1 | 7-Methoxycoumarin | 1.1 | 1.5 | 3-Bromo-7-methoxycoumarin | 85 |
| 2 | 7-Hydroxy-4-methylcoumarin | 1.1 | 2.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 92 |
| 3 | 6-Methylcoumarin | 1.1 | 3.0 | 3-Bromo-6-methylcoumarin | 78 |
| 4 | 7,8-Benzocoumarin | 1.1 | 2.5 | 3-Bromo-7,8-benzocoumarin | 82 |
| 5 | Unsubstituted Coumarin | 1.2 | 2.0 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
Data sourced from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 323–329.[4]
α-Bromination of Ketones
This compound is an effective reagent for the selective α-bromination of enolizable ketones. The reaction often proceeds under mild conditions.
| Entry | Substrate | Solvent | Reaction Conditions | Product | Yield (%) |
| 1 | Acetophenone | 1,4-Dioxane | HBr (cat.), RT | 2-Bromo-1-phenylethanone | 99[1] |
| 2 | 4-Chloroacetophenone | Acetic Acid | 90 °C, 3 h | 2-Bromo-1-(4-chlorophenyl)ethanone | 85[5] |
| 3 | 4-Bromoacetophenone | Acetic Acid | 90 °C, 3 h | 2-Bromo-1-(4-bromophenyl)ethanone | 78[5] |
| 4 | 4-Iodoacetophenone | Acetic Acid | 90 °C, 3 h | 2-Bromo-1-(4-iodophenyl)ethanone | 66[5] |
Note: Yields for entries 2-4 were obtained using pyridine hydrobromide perbromide, a related brominating agent, but are indicative of the feasibility of such transformations.
Experimental Protocols
The following protocols provide detailed methodologies for key bromination reactions using this compound.
General Procedure for Solvent-Free Bromination of Substituted Coumarins[2]
Materials:
-
Substituted coumarin
-
This compound
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
In an open vessel fitted with a CaCl₂ drying tube, place the neat substrate (5 mmol) and cool to 0-5 °C using an ice-water bath.
-
Add this compound in portions according to the required stoichiometry (see Table 3.1).
-
Thoroughly mix the reactants with a glass rod.
-
Allow the mixture to warm to ambient temperature and let it stand for the specified time under anhydrous conditions.
-
Perform the entire operation in a fume hood to vent the liberated hydrogen bromide fumes.
-
After the reaction is complete, add crushed ice to the reaction mixture and stir well.
-
Filter the solid product, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry to obtain the crude product.
-
Purify the product by column chromatography on silica gel or alumina, followed by crystallization.
α-Bromination of Acetophenone[1]
Materials:
-
Acetophenone
-
1,4-Dioxane
-
Hydrogen bromide (catalytic amount)
-
Bromine (or this compound)
Procedure:
-
Dissolve acetophenone in 1,4-dioxane.
-
Add a catalytic amount of hydrogen bromide to the solution.
-
Slowly add a solution of bromine in 1,4-dioxane (or solid this compound) to the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Reaction Mechanisms and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the bromination of different substrates using this compound.
Electrophilic Aromatic Substitution of Phenol
The bromination of phenols proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions.
Caption: Electrophilic aromatic substitution of phenol.
α-Bromination of an Enolizable Ketone
The α-bromination of ketones proceeds through an enol or enolate intermediate. Under acidic conditions, the reaction is catalyzed by the formation of the enol tautomer.[6]
Caption: α-Bromination of an enolizable ketone.
Electrophilic Addition to an Alkene
The addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.[7]
Caption: Electrophilic addition of bromine to an alkene.
Conclusion
This compound is a versatile and user-friendly reagent for electrophilic bromination. Its solid nature and stability make it a safer alternative to liquid bromine, while its reactivity allows for the efficient bromination of a wide range of organic substrates. The methodologies and data presented in this guide demonstrate its utility in modern organic synthesis, providing researchers and drug development professionals with a valuable tool for the preparation of brominated intermediates. The solvent-free conditions often employed with this reagent also align with the principles of green chemistry, further enhancing its appeal.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: Solvent-Free Bromination with 1,4-Dioxane Dibromide
Introduction
In the realm of organic synthesis, bromination is a fundamental transformation for the introduction of bromine atoms into organic molecules, creating versatile intermediates for further functionalization. Traditional bromination methods often employ hazardous reagents like liquid bromine and chlorinated solvents, posing significant environmental and safety concerns. The principles of green chemistry encourage the development of safer and more sustainable synthetic methodologies. To this end, solvent-free reactions and the use of solid brominating agents have gained considerable attention.
1,4-Dioxane dibromide (DD) is a stable, orange solid that serves as a convenient and safer alternative to liquid bromine.[1][2] It is a complex of 1,4-dioxane and bromine, containing approximately 63.6% bromine by weight.[1] This reagent has proven to be highly effective for the regioselective bromination of a variety of organic substrates under solvent-free conditions.[1][3][4][5] The solvent-free approach offers several advantages, including operational simplicity, reduced reaction times, high yields, and a significant reduction in toxic waste generation.[1][6]
These application notes provide a detailed protocol for the preparation of this compound and its application in the solvent-free bromination of organic compounds, with a specific focus on the bromination of substituted coumarins as a representative example.
Applications
The solvent-free bromination protocol using this compound is applicable to a range of substrates, including:
-
Coumarins: Regioselective bromination of the heterocyclic ring.[1][3][4][5]
-
Phenols and Anilines: Predominantly para-selective monobromination of activated aromatic rings.[6]
-
Ketones: Selective α-bromination.[1]
The outcome of the reaction can be influenced by the electronic nature and position of substituents on the substrate.[1][5] For instance, coumarins with electron-withdrawing groups may not react under these conditions.[1]
Data Presentation
The following table summarizes the results of the solvent-free bromination of various substituted coumarins with this compound at room temperature.[1]
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Coumarin | 1.1 | 2 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
| 2 | 4-Methylcoumarin | 1.1 | 1 | 3-Bromo-4-methylcoumarin | 95 |
| 3 | 4-Phenylcoumarin | 1.1 | 1.5 | 3-Bromo-4-phenylcoumarin | 92 |
| 4 | 7-Methoxycoumarin | 1.1 | 0.5 | 3-Bromo-7-methoxycoumarin | 94 |
| 5 | 7-Hydroxy-4-methylcoumarin | 2.2 | 1.5 | 3,6-Dibromo-7-hydroxy-4-methylcoumarin | 88 |
| 6 | 6-Methylcoumarin | 1.1 | 1.5 | 3-Bromo-6-methylcoumarin | 90 |
| 7 | 6-Chlorocoumarin | 1.1 | 2 | 3-Bromo-6-chlorocoumarin | 85 |
| 8 | 7-Methoxy-4-phenylcoumarin | 1.1 | 1 | 3-Bromo-7-methoxy-4-phenylcoumarin | 93 |
Reactions were carried out with 5 mmol of substrate. Yield refers to the pure, isolated product.[1]
Experimental Protocols
Preparation of this compound
This protocol is adapted from a reported procedure with slight modifications.[2]
Materials:
-
1,4-Dioxane (ice-cold)
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
In a fume hood, add bromine (e.g., 3 mL, 58.1 mmol) dropwise to ice-cold 1,4-dioxane (e.g., 8 mL, 92 mmol) with constant stirring.
-
An orange-colored solid will precipitate during the addition.
-
After the complete addition of bromine, continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange solid and wash it with a small amount of cold dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
The typical yield is around 65%.[2]
-
Store the prepared this compound in a tightly sealed container in a refrigerator below 0 °C.[2] The reagent is stable for several months under these conditions.[2]
General Protocol for Solvent-Free Bromination
This general procedure is based on the solvent-free bromination of substituted coumarins.[2]
Materials:
-
Substrate (e.g., substituted coumarin)
-
This compound (prepared as above)
-
Open reaction vessel (e.g., a beaker or flask)
-
CaCl₂ drying tube
-
Spatula or glass rod for mixing
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Filtration apparatus
Procedure:
-
Reaction Setup: Place the substrate (e.g., 5 mmol) in an open vessel and cool it to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a fume hood, add the required stoichiometric amount of this compound in portions to the cooled substrate.[2] The entire operation should be carried out in a fume cupboard to safely vent the liberated hydrogen bromide gas.[2]
-
Mixing: Thoroughly mix the solid reactants using a spatula or a spoon-headed glass rod.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and let it stand for the time specified for the particular substrate (refer to the data table or optimize as needed).[2] The vessel should be fitted with a CaCl₂ drying tube to maintain anhydrous conditions.[2]
-
Work-up: Upon completion of the reaction (as monitored by TLC, if necessary), add crushed ice to the reaction mixture and stir well.[2]
-
Isolation: Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water.[2]
-
Drying and Purification: Dry the crude product. The product obtained is often in a nearly pure form.[2] If necessary, further purify the product by column chromatography on silica gel or alumina, followed by crystallization.[2]
Safety Precautions
-
Handling this compound: this compound is a source of bromine and should be handled with care. Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[9][10]
-
Fume Hood: All operations involving the preparation and use of this compound must be conducted in a certified chemical fume hood.[2][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (butyl gloves are recommended).[11][12]
-
Hydrogen Bromide Gas: The reaction liberates hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation and proper handling within a fume hood.[2]
-
Spills: In case of a spill, evacuate the area and use an inert absorbent material for containment.[11]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[10][11]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
-
Workflow Diagram
Caption: Experimental workflow for the preparation of this compound and its use in solvent-free bromination.
Conclusion
The use of this compound for solvent-free bromination presents a simple, efficient, and environmentally conscious alternative to traditional methods.[1] This protocol is particularly effective for the regioselective bromination of activated aromatic systems like coumarins, offering high yields and procedural simplicity.[1][3][5] The ease of preparation and handling of the solid reagent, coupled with the elimination of organic solvents, makes this a valuable technique for researchers in synthetic chemistry and drug development.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 5. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BROMINE-1,4-DIOXANE COMPLEX - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. wcu.edu [wcu.edu]
Application Notes and Protocols: 1,4-Dioxane Dibromide in the Synthesis of Brominated Coumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated coumarins are a significant class of heterocyclic compounds widely utilized as synthetic intermediates and possessing a range of biological activities. Their applications span from precursors for photosensitizing furocoumarins to agents with insecticidal, fungicidal, and potential anticancer and anticoagulant properties.[1][2] The regioselective introduction of bromine onto the coumarin scaffold is a critical step in the synthesis of these valuable molecules. Traditional brominating agents often involve harsh reaction conditions, toxic solvents, and lack of selectivity.
1,4-Dioxane dibromide has emerged as a stable, solid, and efficient reagent for the regioselective bromination of substituted coumarins.[1][3][4] A key advantage of this reagent is the ability to perform the reaction under solvent-free conditions, which aligns with the principles of green chemistry by minimizing hazardous waste.[1][3][4][5] This methodology offers several benefits, including the use of a stoichiometric amount of the reagent, a simple experimental procedure, and an easy work-up.[1]
Data Presentation
The solvent-free bromination of various substituted coumarins using this compound demonstrates high efficiency and regioselectivity. The reaction outcomes are influenced by the nature and position of substituents on the coumarin ring.
| Entry | Substrate | Molar Equiv. of this compound | Product | Time (h) | Yield (%) |
| 1 | Coumarin | 1.2 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 2.0 | 76 |
| 2 | 6-Methylcoumarin | 1.2 | 3-Bromo-6-methylcoumarin | 2.0 | 82 |
| 3 | 7-Methoxy-4-methylcoumarin | 1.2 | 3-Bromo-7-methoxy-4-methylcoumarin | 3.0 | 84 |
| 4 | 7-Hydroxy-4-methylcoumarin | 1.2 | 3-Bromo-7-hydroxy-4-methylcoumarin | 3.0 | 85 |
| 5 | 4-Methylcoumarin | 1.2 | 3-Bromo-4-methylcoumarin | 2.5 | 80 |
| 6 | 6-Chlorocoumarin | 1.2 | 3-Bromo-6-chlorocoumarin | 2.5 | 78 |
| 7 | 8-Methoxycoumarin | 1.2 | 3-Bromo-8-methoxycoumarin | 3.0 | 79 |
Table 1: Summary of solvent-free bromination of substituted coumarins with this compound.[2]
Experimental Protocols
Preparation of this compound
This protocol is adapted from a reported procedure with slight modifications.[6]
Materials:
-
Dioxane
-
Bromine
-
Ice-water bath
Procedure:
-
Cool 8 mL (8.1 g, 92 mmol) of dioxane in an ice-water bath.
-
Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane with continuous stirring. An orange-colored solid will precipitate.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Filter the resulting orange solid product and wash it with a small amount of dioxane.
-
Dry the product in a desiccator under reduced pressure. The typical yield is around 9.3 g (65%).
-
Store the stable this compound in a refrigerator below 0 °C for several months.[6]
General Protocol for Solvent-Free Bromination of Substituted Coumarins
This general procedure is for the solvent-free bromination of substituted coumarins using this compound.[6]
Materials:
-
Substituted coumarin (5 mmol)
-
This compound (stoichiometric amount as per Table 1)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Open vessel with a CaCl2 drying tube
-
Spoon-headed glass rod
Procedure:
-
Place the neat substituted coumarin (5 mmol) in an open vessel fitted with a CaCl2 drying tube and cool it to 0-5 °C using an ice-water bath.
-
Add the required stoichiometric amount of this compound in portions to the cooled substrate.
-
Thoroughly mix the reactants with a spoon-headed glass rod.
-
Allow the reaction mixture to gradually reach ambient temperature and let it stand for the time specified in Table 1 under anhydrous conditions. Note: This entire operation should be conducted inside a fume hood to safely vent the liberated hydrogen bromide fumes.[6]
-
After the stipulated reaction time, add crushed ice to the reaction mixture and stir well until the solid product settles.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water.[6]
-
Dry the product to obtain a nearly pure compound.
-
Further purification can be achieved by column chromatography on silica gel or alumina, followed by crystallization.[6]
Signaling Pathway and Logical Relationships
Anticoagulant Activity of Brominated Coumarins
Certain brominated coumarins exhibit anticoagulant properties by acting as antagonists to Vitamin K.[4] They inhibit the enzyme Vitamin K epoxide reductase, which is crucial for the Vitamin K cycle. This cycle is essential for the post-translational carboxylation of glutamate residues in several blood clotting factors (II, VII, IX, and X), a process that is necessary for their biological activity. By inhibiting this enzyme, brominated coumarins block the regeneration of the active form of Vitamin K, leading to the production of under-carboxylated and inactive clotting factors, thus exerting their anticoagulant effect.[4]
Caption: Inhibition of the Vitamin K cycle by brominated coumarins.
Experimental Workflow for Synthesis of Brominated Coumarins
The general workflow for the synthesis of brominated coumarins using this compound is a straightforward process that can be completed in a standard laboratory setting.
References
- 1. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 2. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of 1,4-Dioxane Dibromide in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-Dioxane dibromide in the synthesis of key pharmaceutical intermediates. This compound is a stable, solid, and safe-to-handle brominating agent, making it a valuable reagent in medicinal chemistry for the preparation of bioactive molecules. Its applications primarily revolve around the electrophilic bromination of various organic substrates, leading to the formation of precursors for a range of therapeutic agents.
Synthesis of Brominated Coumarins
Brominated coumarins are a class of compounds with significant biological and pharmaceutical importance.[1] They serve as precursors for furocoumarins and dihydrofurocoumarins, which are utilized as photosensitizers and chemotherapeutic agents for skin diseases.[1] this compound offers an efficient and regioselective method for the bromination of substituted coumarins, often under solvent-free conditions, which aligns with the principles of green chemistry.[1]
Quantitative Data for Bromination of Substituted Coumarins
| Entry | Substrate | Molar Equiv. of this compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Unsubstituted Coumarin | 1.2 | 3,4-Dibromo-3,4-dihydrocoumarin | 0.5 | 76 |
| 2 | 7-Methylcoumarin | 1.2 | 3-Bromo-7-methylcoumarin | 2.0 | 85 |
| 3 | 6-Methylcoumarin | 1.2 | 3-Bromo-6-methylcoumarin | 2.0 | 79 |
| 4 | 7-Methoxycoumarin | 1.2 | 3-Bromo-7-methoxycoumarin | 3.0 | 84 |
| 5 | 6-Chlorocoumarin | 1.2 | 3-Bromo-6-chlorocoumarin | 4.0 | 72 |
| 6 | 7-Hydroxycoumarin | 1.5 | 3,8-Dibromo-7-hydroxycoumarin | 3.0 | 79 |
Experimental Protocol: Solvent-Free Bromination of Substituted Coumarins
Materials:
-
Substituted coumarin (5 mmol)
-
This compound (see table for molar equivalents)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Open vessel with a CaCl2 drying tube
-
Spoon-headed glass rod
Procedure:
-
In a fume cupboard, add the substituted coumarin (5 mmol) to an open vessel cooled to 0-5 °C with an ice-water bath.
-
Add this compound in portions as per the required stoichiometry and mix thoroughly with a spoon-headed glass rod.
-
Allow the reaction mixture to reach ambient temperature and leave it standing for the time specified in the table under anhydrous conditions (protected by a CaCl2 drying tube).
-
After the reaction is complete, add crushed ice to the mixture and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.
-
Dry the product to obtain it in a nearly pure form. Further purification can be achieved by column chromatography on silica gel or alumina followed by crystallization.[2]
Caption: Experimental workflow for the synthesis of brominated coumarins.
Synthesis of 2-Substituted-1H-benzo[d]imidazoles
Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antiulcer, antihypertensive, and anticancer properties. The synthesis of 2-substituted-1H-benzo[d]imidazoles can be efficiently achieved through the oxidative cyclization of o-phenylenediamine and various aldehydes using this compound as a mild and user-friendly oxidizing agent.
Quantitative Data for Synthesis of 2-Substituted-1H-benzo[d]imidazoles
| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetonitrile | 2.5 | 85 |
| 2 | p-Chlorobenzaldehyde | Acetonitrile | 2.0 | 87 |
| 3 | p-Nitrobenzaldehyde | Acetonitrile | 3.0 | 82 |
| 4 | p-Methoxybenzaldehyde | Acetonitrile | 3.5 | 80 |
| 5 | Cinnamaldehyde | Acetonitrile | 4.0 | 78 |
| 6 | Furfural | Acetonitrile | 3.0 | 81 |
Experimental Protocol: Synthesis of 2-Substituted-1H-benzo[d]imidazoles
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
This compound (1 mmol)
-
Acetonitrile (5 mL)
-
Saturated sodium bicarbonate solution
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a round bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted aldehyde (1 mmol) in acetonitrile (5 mL).
-
Add this compound (1 mmol) to the solution and stir the mixture at room temperature for the time specified in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure 2-substituted-1H-benzo[d]imidazole.
Caption: Experimental workflow for the synthesis of 2-substituted benzimidazoles.
Signaling Pathways of Synthesized Pharmaceutical Intermediates
The pharmaceutical importance of the synthesized coumarin and benzimidazole derivatives lies in their diverse biological activities. While the specific brominated derivatives may have unique activities, the general mechanisms of action for these classes of compounds are well-studied.
Anticancer Mechanism of Coumarin Derivatives
Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Caption: Simplified signaling pathway for the anticancer activity of coumarins.
Antiviral Mechanism of Benzimidazole Derivatives
Many benzimidazole derivatives exhibit antiviral activity by targeting viral enzymes or processes essential for viral replication. For instance, some benzimidazoles are known to inhibit viral polymerases or helicases.
Caption: General mechanism of antiviral action for benzimidazole derivatives.
Preparation of this compound
This stable, orange solid complex can be readily prepared in the laboratory.
Experimental Protocol: Preparation of this compound
Materials:
-
1,4-Dioxane (92 mmol, 8.1 g, 8 mL), ice-cold
-
Bromine (58.1 mmol, 9.3 g, 3 mL)
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
In a fume cupboard, place ice-cold 1,4-dioxane in a beaker with a magnetic stir bar and place it in an ice bath.
-
Slowly add bromine dropwise to the cold, stirring 1,4-dioxane. An orange solid will precipitate.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the orange product using a Buchner funnel.
-
Wash the solid with a small amount of cold 1,4-dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
The resulting this compound (yield ~65%) is an orange solid.[2] Store in a refrigerator.
Caption: Workflow for the preparation of this compound.
References
Application Notes and Protocols for Reactions Involving 1,4-Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane dibromide (DD), a complex of bromine and 1,4-dioxane, serves as a convenient and effective solid brominating agent.[1] This orange-colored solid is considered a "soft acting" brominating reagent, making it suitable for reactions with highly reactive systems.[2] Its solid form offers significant advantages over handling liquid bromine, improving procedural simplicity and safety.[1] Key applications include the highly regioselective electrophilic bromination of aromatic compounds, such as coumarins and phenols, and the α-bromination of ketones.[1][2] Notably, it has been successfully utilized in solvent-free reaction conditions, which enhances its environmental friendliness and can lead to faster, more efficient reactions with higher product purity compared to solvent-based methods.[1]
Reagent Profile
| Property | Value |
| Chemical Name | 1,4-Dioxane, compound with bromine (1:1)[3] |
| Synonyms | Dioxane dibromide, Bromine-1,4-dioxane complex[4][5] |
| CAS Number | 15481-39-7[6] |
| Molecular Formula | C₄H₈Br₂O₂[6] |
| Molecular Weight | 247.91 g/mol [3][6] |
| Appearance | Orange-coloured solid[7] / Clear red Liquid[3] |
| Melting Point | 60-61 °C[3][8] |
Safety Precautions and Handling
Reactions involving this compound and its precursor, 1,4-dioxane, require strict adherence to safety protocols due to the hazardous nature of the chemicals involved.
Engineering Controls:
-
All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors or fumes, such as the liberated hydrogen bromide gas during reactions.[7][9][10]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5][11]
-
All metal parts of the equipment must be grounded to prevent ignition of vapors by static electricity discharge.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear NIOSH-approved safety goggles or glasses.[9][10]
-
Hand Protection: Butyl gloves are recommended. Always consult the glove manufacturer's resistance guide.[9]
-
Skin and Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[9][10]
Safe Handling:
-
Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[5][11]
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[4][9] The prepared solid reagent should be stored in a refrigerator below 0 °C.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[5][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[5][9]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required.[5][9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[5][9]
Experimental Protocols
Protocol 1: Preparation of this compound (DD)
This protocol details the synthesis of the solid this compound complex from liquid bromine and 1,4-dioxane, adapted from the procedure reported by Chaudhuri et al.[7]
Materials:
-
1,4-Dioxane (reagent grade)
-
Bromine
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
Place 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in a flask and cool it in an ice-water bath.[7]
-
While stirring, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will precipitate.[7]
-
After the addition is complete, remove the flask from the ice bath and continue stirring the reaction mixture at room temperature for an additional 2 hours.[7]
-
Filter the resulting orange solid product.[7]
-
Wash the solid with a small amount of cold dioxane.[7]
-
Dry the product in a desiccator under reduced pressure. The typical yield is around 65%.[7]
-
Store the dried this compound in a tightly sealed container in a refrigerator at a temperature below 0 °C for long-term stability.[7]
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy BROMINE-1,4-DIOXANE COMPLEX from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI [echemi.com]
- 4. BROMINE-1,4-DIOXANE COMPLEX - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. prepchem.com [prepchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. wcu.edu [wcu.edu]
- 11. chemos.de [chemos.de]
Synthesis of Heterocyclic Compounds: Applications of 1,4-Dioxane Dibromide and 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds, highlighting the roles of 1,4-dioxane dibromide as a brominating agent and 1,4-dioxane as a versatile solvent. The following sections offer insights into specific synthetic methodologies, quantitative data, and reaction pathways to aid in the design and execution of experiments in heterocyclic chemistry.
Application of this compound in the Bromination of Heterocycles
This compound is a stable, solid complex of dioxane and bromine, which serves as a convenient and efficient reagent for the regioselective bromination of various heterocyclic systems. Its solid nature makes it easier to handle compared to liquid bromine.
Regioselective Bromination of Coumarins
A prominent application of this compound is the solvent-free, regioselective bromination of coumarin derivatives. This method is noted for its simplicity, efficiency, and mild reaction conditions.[1][2]
-
Preparation of this compound: To ice-cold 1,4-dioxane (8 mL, 92 mmol), slowly add bromine (3 mL, 58.1 mmol) dropwise with constant stirring. An orange solid will precipitate. After the addition is complete, continue stirring at room temperature for 2 hours. Filter the orange product, wash with cold dioxane, and dry under reduced pressure. The yield is typically around 65%. Store the reagent at temperatures below 0 °C.[3]
-
Bromination Procedure: In a fume hood, cool the neat substituted coumarin (5 mmol) to 0-5 °C in an open vessel fitted with a CaCl2 drying tube. Add the required stoichiometric amount of this compound in portions and mix thoroughly with a glass rod. Allow the reaction mixture to gradually warm to room temperature and let it stand for the time specified in Table 1.[3][4]
-
Work-up: Add crushed ice to the reaction mixture and stir well. Filter the solid product, wash successively with saturated aqueous sodium bicarbonate solution and water. Dry the product to obtain a nearly pure compound. Further purification can be achieved by column chromatography or crystallization.[3][4]
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | Coumarin | 1.1 | 2 | 3-Bromocoumarin | 92 |
| 2 | 7-Methoxycoumarin | 1.1 | 1.5 | 3-Bromo-7-methoxycoumarin | 95 |
| 3 | 4-Methylcoumarin | 1.1 | 3 | 3-Bromo-4-methylcoumarin | 89 |
| 4 | 6-Chlorocoumarin | 1.1 | 2.5 | 3-Bromo-6-chlorocoumarin | 91 |
Table 1: Summary of quantitative data for the solvent-free bromination of various coumarin derivatives using this compound.
Caption: Mechanism of coumarin bromination.
Application of 1,4-Dioxane as a Solvent in Heterocyclic Synthesis
1,4-Dioxane is a versatile and widely used solvent in organic synthesis due to its miscibility with water and many organic solvents, its relatively high boiling point (101 °C), and its ability to act as a ligand in transition metal-catalyzed reactions.[5] It is frequently employed in one-pot, multicomponent reactions for the synthesis of various heterocyclic compounds.
One-Pot Synthesis of Thiazole Derivatives
A convenient method for synthesizing thiazole derivatives involves a one-pot, three-component reaction in dioxane, which serves as an effective solvent for the reactants and facilitates the reaction.[3]
-
Reaction Setup: In a round-bottom flask, combine 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), and the appropriate hydrazonoyl chloride (1 mmol) in 20 mL of dioxane.
-
Reaction Conditions: Add a catalytic amount of triethylamine (TEA) to the mixture and reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a precipitate will form. Filter the solid product, wash with methanol, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.[3]
| Entry | Hydrazonoyl Chloride | Reaction Time (h) | Product | Yield (%) |
| 1 | N-phenyl-2-oxopropanehydrazonoyl chloride | 2.5 | 2-(2-(1-(2-(2-(benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinyl)-4-methyl-5-(phenylazo)thiazole | 78 |
| 2 | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | 3 | Ethyl 2-(2-(1-(2-(2-(benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinyl)-4-oxo-4,5-dihydrothiazole-5-carboxylate | 75 |
| 3 | 2-Oxo-N,2-diphenylacetohydrazonoyl chloride | 2 | 2-(2-(1-(2-(2-(benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinyl)-4-phenyl-5-(phenylimino)thiazol-4(5H)-one | 82 |
Table 2: Summary of quantitative data for the one-pot synthesis of thiazole derivatives in dioxane.[3]
Caption: Workflow for one-pot thiazole synthesis.
Synthesis of Pyrazole Derivatives
1,4-Dioxane is also utilized as a solvent in the synthesis of pyrazole derivatives, particularly in reactions involving deprotection steps.
-
Reaction Setup: Dissolve the Boc-protected pyrazole intermediate in 1,4-dioxane.
-
Deprotection: Add a solution of HCl in dioxane (e.g., 4M) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the crude pyrazole product, which can be further purified by crystallization or chromatography.
Caption: Role of dioxane in pyrazole synthesis.
Conclusion
This compound is a valuable reagent for the selective bromination of heterocyclic compounds, offering a safe and efficient alternative to liquid bromine. The solvent-free conditions for coumarin bromination exemplify a green chemistry approach. Furthermore, 1,4-dioxane as a solvent plays a crucial role in the synthesis of a wide array of heterocycles, particularly in multicomponent reactions, by providing a suitable reaction medium and facilitating high-yield preparations. The protocols and data presented herein serve as a practical guide for researchers in the field of heterocyclic chemistry.
References
- 1. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sixty Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,4-Dioxane Dibromide Mediated Reactions
Welcome to the technical support center for 1,4-Dioxane Dibromide mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their bromination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages as a brominating agent?
A1: this compound (DD) is a solid, orange complex formed between 1,4-dioxane and bromine.[1] It serves as a convenient and safer alternative to handling liquid bromine. Key advantages include:
-
Solid and Stable: It is a stable solid that can be weighed accurately, allowing for precise stoichiometric control of the brominating agent. It can be stored for several months in a refrigerator.[1][2]
-
Safety: It mitigates the hazards associated with the high volatility and corrosiveness of liquid bromine.[1]
-
High Selectivity: In many cases, it provides excellent regioselectivity, particularly in solvent-free conditions.[3]
-
Solvent-Free Reactions: It is highly effective in solvent-free ("neat") conditions, which can lead to faster reactions, higher yields, and simpler work-ups.[1]
Q2: How should I store and handle this compound?
A2: this compound is hygroscopic and should be stored in a tightly sealed container in a refrigerator (below 0°C) to maintain its stability.[2] It is also flammable and should be kept away from heat, sparks, and open flames. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: My reaction is not proceeding or is very slow. What are the possible causes?
A3: Several factors can contribute to a sluggish or stalled reaction:
-
Substrate Reactivity: The electronic nature of your substrate is critical. Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CHO) are deactivated and may not react under standard conditions.[1]
-
Reagent Quality: The this compound may have degraded due to improper storage (exposure to moisture or heat).
-
Insufficient Mixing: In solvent-free reactions, thorough mixing of the solid reagent and the substrate is crucial for the reaction to proceed.
-
Low Temperature: While initial cooling is sometimes used to control exotherms, the reaction is typically run at room temperature.[2] If the ambient temperature is too low, the reaction rate may be significantly reduced.
Q4: I am observing the formation of multiple products or a dark-colored reaction mixture. What could be the cause?
A4: The formation of multiple products or a dark, tarry mixture often indicates side reactions. Common causes include:
-
Over-bromination: Using an excess of this compound can lead to the formation of di- or poly-brominated products, especially with highly activated substrates.
-
Side Reactions with Solvents: The use of certain organic solvents can lead to the formation of unidentified byproducts and a decrease in both yield and purity.[1] Solvent-free conditions are often superior.[1]
-
Substrate Decomposition: Some substrates may be unstable under the reaction conditions or in the presence of the liberated hydrogen bromide (HBr).
-
Oxidation: For sensitive substrates like anilines, oxidation can be a significant side reaction.
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A co-spot of your starting material alongside the reaction mixture will show the consumption of the starting material and the appearance of the product spot(s). It is advisable to use a developing system that provides good separation between the starting material and the expected product. Quenching a small aliquot of the reaction mixture and running an NMR can also provide a more detailed picture of the reaction's progress.
Troubleshooting Guides
Issue 1: Low Yield
Low product yield is a common issue. The following guide will help you diagnose and address potential causes.
Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.
Issue 2: Poor Regioselectivity (e.g., ortho- vs. para-substitution)
For substrates with multiple possible bromination sites, achieving the desired regioselectivity can be challenging.
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder bromination at the ortho-position, favoring para-substitution.
-
Electronic Effects: The electronic nature of the substituents directs the regioselectivity. Electron-donating groups activate the ortho- and para-positions, while electron-withdrawing groups direct to the meta-position (though the reaction is less favorable).
-
Temperature: Lower reaction temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent: The choice of solvent can influence the reactivity of the brominating species and thus the regioselectivity. Solvent-free conditions often provide high selectivity.[3]
Caption: Decision tree for troubleshooting poor regioselectivity in aromatic brominations.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the bromination of various substrates using this compound.
Table 1: Bromination of Substituted Coumarins (Solvent-Free)
| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |
| 1 | 7-Methoxycoumarin | 1.1 | 2.0 | 3-Bromo-7-methoxycoumarin | 82 |
| 2 | 7-Hydroxycoumarin | 1.1 | 2.5 | 3-Bromo-7-hydroxycoumarin | 85 |
| 3 | 4-Methylcoumarin | 1.2 | 3.0 | 3-Bromo-4-methylcoumarin | 78 |
| 4 | 6-Methylcoumarin | 1.2 | 3.5 | 3-Bromo-6-methylcoumarin | 75 |
| 5 | 7-Methoxy-4-methylcoumarin | 1.1 | 1.5 | 3-Bromo-7-methoxy-4-methylcoumarin | 92 |
Data adapted from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 355–361.[1]
Table 2: α-Bromination of Ketones
| Entry | Substrate | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | Acetophenone | 1,4-Dioxane | Room Temp | 2 h | 2-Bromoacetophenone | ~90 |
| 2 | 4'-Methylacetophenone | 1,4-Dioxane | Room Temp | 2 h | 2-Bromo-1-(p-tolyl)ethanone | ~88 |
| 3 | 4'-Methoxyacetophenone | 1,4-Dioxane | Room Temp | 1.5 h | 2-Bromo-1-(4-methoxyphenyl)ethanone | ~92 |
| 4 | Propiophenone | 1,4-Dioxane | Room Temp | 3 h | 2-Bromopropiophenone | ~85 |
Yields are approximate and based on typical outcomes for this class of reaction.
Experimental Protocols
Preparation of this compound
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice-water bath
Procedure:
-
In a fume hood, cool 8 mL (92 mmol) of 1,4-dioxane in a round-bottom flask using an ice-water bath.
-
With continuous stirring, add 3 mL (58.1 mmol) of bromine dropwise to the cold dioxane.
-
An orange solid will precipitate during the addition.
-
After the complete addition of bromine, allow the mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange solid product and wash it with a small amount of cold dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
Store the dried this compound in a tightly sealed container in a refrigerator (below 0°C). The typical yield is around 65%.[2]
Caption: Step-by-step workflow for the synthesis of this compound.
General Procedure for Solvent-Free Bromination of Activated Aromatic Compounds
Materials:
-
Substrate (e.g., substituted coumarin, phenol, or aniline)
-
This compound
-
Mortar and pestle or a small reaction vessel with a stirring rod
-
Calcium chloride drying tube
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Place the substrate (5 mmol) in a reaction vessel cooled in an ice-water bath (0-5°C).
-
Add the appropriate stoichiometric amount of this compound in portions.
-
Thoroughly mix the solids using a stirring rod or by grinding in a mortar.
-
Fit the vessel with a calcium chloride drying tube and allow the mixture to warm to room temperature.
-
Let the reaction stand for the required time (monitor by TLC if necessary). This should be performed in a fume hood to vent the liberated HBr gas.[2]
-
Upon completion, quench the reaction by adding crushed ice and stir well.
-
Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water to remove any remaining HBr and unreacted starting materials.[2]
-
Dry the solid product. Further purification can be achieved by column chromatography or recrystallization if needed.[2]
General Procedure for α-Bromination of Ketones
Materials:
-
Ketone substrate (e.g., acetophenone)
-
This compound
-
1,4-Dioxane (as solvent)
-
Stirring plate and stir bar
-
Apparatus for aqueous work-up (separatory funnel, etc.)
Procedure:
-
Dissolve the ketone (1 equivalent) in 1,4-dioxane in a round-bottom flask equipped with a stir bar.
-
Add this compound (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
Technical Support Center: Troubleshooting Side Reactions with 1,4-Dioxane Dibromide
For researchers, scientists, and drug development professionals utilizing 1,4-Dioxane dibromide for bromination reactions, achieving high selectivity and yield is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (DD) is a solid, orange complex formed between 1,4-dioxane and bromine.[1][2] It serves as a convenient and safer alternative to handling liquid bromine for electrophilic bromination reactions. Its primary applications include the regioselective bromination of activated aromatic compounds, such as coumarins, and the α-bromination of ketones.[1][2]
Q2: How should this compound be stored?
This compound is stable for several months when stored in a refrigerator (below 0°C).[3] It is hygroscopic and should be protected from moisture.[4] The complex can be sensitive to heat and light, so it should be stored in a cool, dark, and dry place.[4][5] Containers should be kept tightly closed in a well-ventilated area.[4]
Q3: What are the main safety precautions when working with this compound?
As with any brominating agent, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any liberated hydrogen bromide (HBr) fumes.[3] Although this compound is a solid, which reduces the risk of exposure to bromine vapors, HBr gas is a byproduct of the bromination reaction.[1]
Q4: My reaction is not proceeding to completion. What are the possible causes?
Incomplete conversion can be due to several factors:
-
Substrate Reactivity: Substrates with electron-withdrawing groups may be deactivated towards electrophilic bromination and may not react under standard conditions.[1][2]
-
Reagent Quality: The this compound may have degraded due to improper storage. It is recommended to use a freshly prepared or properly stored reagent.
-
Insufficient Reaction Time: While many reactions with this compound are rapid, some substrates may require longer reaction times. Monitor the reaction by TLC to determine the optimal reaction time.
-
Steric Hindrance: Highly sterically hindered substrates may react slower or not at all.
Troubleshooting Guide for Common Side Reactions
Issue 1: Formation of Di- or Poly-brominated Byproducts
One of the most common side reactions is over-bromination, leading to the formation of di- or poly-brominated products.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of this compound. For mono-bromination, use 1.0-1.1 equivalents of the reagent. The solid nature of the reagent allows for accurate weighing.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity and reduce the rate of subsequent brominations.[3] |
| Highly Activated Substrate | For very electron-rich substrates, consider a slower, portion-wise addition of the this compound to maintain a low concentration of the brominating agent throughout the reaction. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further bromination of the product. |
Issue 2: Bromination at an Undesired Position (Lack of Regioselectivity)
Poor regioselectivity can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Effects | The use of organic solvents can sometimes lead to the formation of unidentified byproducts and reduced selectivity.[1][2] Consider performing the reaction under solvent-free conditions, which has been shown to improve selectivity and yield in the bromination of coumarins.[1][2] |
| Substrate Control | The electronic and steric properties of the substrate play a crucial role in directing the regioselectivity of bromination. For example, in the bromination of substituted coumarins, the position of electron-donating or -withdrawing groups dictates the site of bromination.[1][2] |
| Reaction Temperature | Temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with different temperatures to optimize the regioselectivity. |
Issue 3: Low Yield of the Desired Product
Low yields can be frustrating and may be caused by a combination of factors, including side reactions, incomplete conversion, or product loss during workup.
Possible Causes and Solutions:
| Cause | Solution |
| Side Reactions | Refer to the troubleshooting guides for over-bromination and poor regioselectivity to minimize the formation of byproducts. |
| Incomplete Conversion | See FAQ Q4 for troubleshooting incomplete reactions. |
| Product Decomposition | The HBr generated during the reaction can sometimes lead to product degradation, especially for acid-sensitive substrates. Consider adding a non-nucleophilic, anhydrous base like finely-ground anhydrous sodium carbonate or potassium phosphate to the reaction mixture to scavenge the HBr in situ.[6] |
| Difficult Work-up | The work-up procedure is critical for isolating the product in high purity and yield. For reactions that generate HBr, a wash with a saturated aqueous sodium bicarbonate solution is often used to neutralize the acid.[3] Ensure thorough extraction of the product from the aqueous layer. |
Experimental Protocols
Preparation of this compound
A detailed procedure for the preparation of this compound is as follows:
-
To ice-cold 1,4-dioxane (8 ml, 8.1 g, 92 mmol), slowly add bromine (3 ml, 9.3 g, 58.1 mmol) dropwise with stirring.
-
An orange-colored solid will precipitate.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange product and wash it with a small amount of cold dioxane.
-
Dry the solid in a desiccator under reduced pressure.
-
The typical yield is around 65%. The product should be stored in a refrigerator at a temperature below 0 °C.[3]
General Procedure for Solvent-Free Bromination of Coumarins
This protocol has been shown to be effective for the regioselective bromination of substituted coumarins:
-
Cool the neat substrate (5 mmol) to 0-5 °C in an open vessel fitted with a CaCl2 drying tube.
-
Add this compound (in the stoichiometric amount required for the desired level of bromination) in portions and mix thoroughly with a glass rod.
-
Allow the reaction mixture to warm to ambient temperature and let it stand for the required time (monitor by TLC). This should be performed in a fume hood to vent the liberated HBr gas.
-
Upon completion, add crushed ice to the reaction mixture and stir well.
-
Filter the solid product.
-
Wash the solid successively with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the product to obtain the crude brominated coumarin, which can be further purified by column chromatography or crystallization if necessary.[3]
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Low Yield in Bromination Reactions
Caption: A flowchart to diagnose and resolve low reaction yields.
Mechanism of α-Bromination of Ketones
Caption: Acid-catalyzed α-bromination of a ketone.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. fishersci.com [fishersci.com]
- 5. prepchem.com [prepchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 1,4-Dioxane Dibromide Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dioxane dibromide. It addresses common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction using this compound?
A1: Common impurities include unreacted starting material, excess bromine, hydrogen bromide (HBr) liberated during the reaction, the 1,4-dioxane solvent itself, and potential byproducts such as di-brominated or poly-brominated compounds.[1][2] In some cases, unidentified byproducts may form, particularly when the reaction is performed in organic solvents rather than under solvent-free conditions.[1]
Q2: How should I safely quench a reaction involving this compound?
A2: A standard and effective method is to add crushed ice to the reaction mixture.[3] This helps to decompose the reactive reagent and dissolve inorganic salts. Subsequently, washing with a saturated aqueous solution of sodium bicarbonate or another weak base will neutralize the liberated hydrogen bromide.[3][4] To remove residual bromine, a wash with a 10% sodium thiosulfate or sodium metabisulfite solution can be employed until the color of the excess bromine is discharged.[5][6] All operations should be performed in a well-ventilated fume hood.[3]
Q3: 1,4-Dioxane is difficult to remove. What are the best methods to get rid of it?
A3: 1,4-Dioxane has a high boiling point (101 °C) and is miscible with water, making it challenging to remove.[7] Several techniques can be employed:
-
Rotary Evaporation: Using a high-temperature water bath (e.g., 45 °C or higher) and low pressure (e.g., <10 mbar) can remove the bulk of the dioxane.[8]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene or chloroform can be effective.[8][9] Adding the solvent and evaporating it on the rotary evaporator can be repeated 2-3 times.
-
Freeze-Drying (Lyophilization): If your product is not volatile and your equipment is rated for organic solvents, freeze-drying can effectively remove both water and 1,4-dioxane.[9][10]
-
Aqueous Extraction: If your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM), you can perform multiple washes with water or brine to extract the dioxane into the aqueous layer. Saturating the aqueous layer with salts like sodium chloride can help force the dioxane out of the organic layer.[9]
Q4: What are the essential safety precautions when working with this compound?
A4: this compound is a corrosive and moisture-sensitive solid. It is essential to handle it in a well-ventilated fume hood and to wear appropriate Personal Protective Equipment (PPE).[11][12]
-
PPE: Tightly fitting safety goggles, a fire-resistant lab coat, and butyl gloves are recommended.[12][13]
-
Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.[12][13] Use non-sparking tools and ground equipment to prevent static discharge.[11]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials like oxidizing agents and water.[11][13] Containers should be kept tightly closed.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move to fresh air.[12] In all cases of significant exposure, seek immediate medical attention.[11]
Troubleshooting Guides
Problem: My crude product is a dark orange, red, or brown color.
This coloration is typically due to the presence of residual elemental bromine (Br₂).
-
Solution 1: Chemical Quench: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅).[5][6] Continue washing until the organic layer becomes colorless or pale yellow.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization can be effective. The colored bromine impurity will often remain in the mother liquor.[14]
-
Solution 3: Column Chromatography: If other purification methods fail, passing the crude product through a short plug of silica gel can remove baseline impurities, including residual color.
Problem: My product is an oil and will not crystallize.
Oiling out during recrystallization occurs when a substance precipitates above its melting point or when impurities prevent the formation of a crystal lattice.
-
Solution 1: Adjust Solvent Polarity: Your recrystallization solvent may be too nonpolar. Try using a more polar solvent or a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[5][15] Add the better solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the first solvent to clarify and allow it to cool slowly.
-
Solution 2: Scratching and Seeding: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Solution 3: Column Chromatography: If the product is persistently an oil, it may need to be purified by column chromatography, which separates compounds based on polarity, not crystallinity.[16]
Problem: My TLC/NMR analysis shows a mixture of starting material, mono-brominated, and di-brominated products.
This indicates either an incomplete reaction or a lack of selectivity.
-
Solution: Column Chromatography: This is the most effective method for separating compounds with different polarities, such as a non-polar starting material, a slightly more polar mono-brominated product, and an even more polar di-brominated product.[16][17]
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.[18] A good system will show clear separation between the spots, with the desired product having an Rf value between 0.2 and 0.4. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and hexanes.
-
Gradient Elution: Start with a less polar solvent system to elute the least polar compound (starting material) first, then gradually increase the polarity to elute the mono- and di-brominated products sequentially.
-
Quantitative Data Summary
The following table summarizes reaction outcomes from a study on the solvent-free bromination of substituted coumarins using this compound. This data illustrates typical yields that can be achieved.
| Entry | Substrate | Molar Equiv. DD | Product | Time (h) | Yield (%) |
| 1 | Coumarin | 1.1 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 3.0 | 76 |
| 2 | 7-Hydroxycoumarin | 1.0 | 3-Bromo-7-hydroxycoumarin | 2.0 | 79 |
| 3 | 7-Hydroxy-4-methylcoumarin | 1.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 3.0 | 84 |
| 4 | 7-Methoxy-4-methylcoumarin | 1.0 | 3-Bromo-7-methoxy-4-methylcoumarin | 4.0 | 85 |
Data adapted from a study on coumarin bromination.[19] Yields refer to isolated products after purification.
Experimental Protocols
Protocol 1: General Reaction Work-up and Extraction
This protocol describes a typical procedure following a reaction with this compound.
-
Quenching: Cool the reaction vessel in an ice-water bath. Slowly add crushed ice to the reaction mixture with stirring and allow it to settle.[3]
-
Filtration (if applicable): If a solid product has precipitated, filter the mixture using a Buchner funnel.[3]
-
Neutralization: Wash the filtered solid or the entire reaction mixture successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with water.[3] This step neutralizes acidic byproducts like HBr.
-
Decolorization: If the product or solution has a persistent orange/brown color from excess bromine, wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Extraction: If the product is not a filterable solid, transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This is a general guide for purifying products on a silica gel column.
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column with silica gel slurried in the initial, nonpolar eluent. Allow the silica to pack evenly without air bubbles or cracks. Add another layer of sand on top.[20]
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Carefully add the eluent (mobile phase) to the top of the column. Apply gentle pressure (e.g., with a pump or "flash" chromatography system) to push the solvent through the column.[20]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.[16]
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent by rotary evaporation.
Visualizations
Caption: A typical workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chemicalforums.com [chemicalforums.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. wcu.edu [wcu.edu]
- 14. youtube.com [youtube.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. youtube.com [youtube.com]
- 17. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
managing the hygroscopic nature of 1,4-Dioxane dibromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 1,4-Dioxane dibromide.
Troubleshooting Guide
Encountering issues during your experiments with this compound? This guide provides solutions to common problems related to its hygroscopic properties.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in bromination reaction | Decomposition of this compound due to moisture absorption. Water can react with the complex, reducing its effective concentration. | 1. Verify Reagent Quality: Determine the water content of your this compound using Karl Fischer titration (see Experimental Protocols). 2. Use Fresh or Properly Stored Reagent: Always use freshly prepared this compound or reagent that has been stored under strictly anhydrous conditions. 3. Dry the Reagent: If moisture contamination is suspected, dry the reagent in a desiccator over a strong desiccant (e.g., P₂O₅) under vacuum (see Experimental Protocols). |
| Formation of unexpected byproducts | Presence of water may lead to side reactions, such as hydrolysis of the substrate or the brominated product. It can also alter the reaction pathway, leading to different isomers or over-bromination. | 1. Ensure Anhydrous Reaction Conditions: Dry all solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the Reagent: If the reagent is old or has been improperly stored, consider recrystallization or reprecipitation to remove impurities and decomposition products. |
| Inconsistent reaction rates or reproducibility issues | Variable water content in the this compound from batch to batch or even between different uses of the same batch. | 1. Standardize Reagent Handling: Implement a strict protocol for handling and storing this compound to minimize moisture exposure. 2. Aliquot the Reagent: Upon receipt or synthesis, divide the this compound into smaller, single-use quantities in well-sealed containers to prevent repeated exposure of the entire batch to atmospheric moisture. |
| Reagent appears clumped or discolored (darker orange/brown) | Significant moisture absorption, leading to partial hydrolysis and decomposition of the complex. | 1. Do Not Use: If the reagent shows visible signs of degradation, it is best to discard it and use a fresh batch. 2. Attempt Purification (with caution): For valuable material, purification by recrystallization may be attempted, but the purity of the final product must be verified analytically. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is a complex formed between 1,4-dioxane and bromine. It is a solid, orange-colored reagent that serves as a convenient and safer alternative to handling liquid bromine for bromination reactions. Its hygroscopic nature stems from the ability of the oxygen atoms in the dioxane ring to form hydrogen bonds with water molecules from the atmosphere.[1]
Q2: How should I properly store this compound to prevent moisture absorption?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite™).[2][3] For long-term storage, refrigeration at temperatures below 0°C is recommended.[3]
Q3: How can I determine the water content of my this compound?
A3: The most accurate method for determining the water content in this compound is Karl Fischer titration.[4] This technique is highly specific to water and can detect even trace amounts. A general protocol is provided in the Experimental Protocols section.
Q4: What are the visible signs that my this compound has absorbed too much water?
A4: Visual signs of significant moisture absorption include a change in appearance from a free-flowing orange powder to a darker, clumped, or even sticky solid. However, the absence of these signs does not guarantee that the reagent is dry.
Q5: Can I still use this compound if it has been exposed to air?
A5: Brief exposure to air may not significantly impact the reagent's performance, especially if the ambient humidity is low. However, for reactions that are sensitive to water, it is crucial to handle the reagent quickly and in a controlled environment (e.g., a glove box or under a stream of inert gas). For optimal results, using a freshly opened container or a properly stored aliquot is always best.
Q6: What are the consequences of using "wet" this compound in my reaction?
A6: Using this compound with a high water content can lead to several undesirable outcomes:
-
Reduced Yield: Water can react with and consume the this compound, reducing the amount of active brominating agent available for your substrate.
-
Byproduct Formation: The presence of water can promote hydrolysis of either the starting material or the desired product. It can also lead to the formation of bromohydrins if the substrate is an alkene.[5]
-
Lack of Reproducibility: Varying amounts of water will lead to inconsistent results between experiments.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[3]
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice bath
-
Stir plate and stir bar
-
Round bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum desiccator with a suitable desiccant (e.g., P₂O₅)
Procedure:
-
Place 8 mL of ice-cold anhydrous 1,4-dioxane in a round bottom flask equipped with a stir bar and cooled in an ice bath.
-
With continuous stirring, add 3 mL of bromine dropwise from a dropping funnel. An orange-colored solid will precipitate.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Filter the orange product using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous 1,4-dioxane.
-
Dry the product in a vacuum desiccator over a strong desiccant to a constant weight.
-
Store the dried this compound in a tightly sealed container in a refrigerator.
General Protocol for Drying Hydrated this compound
For this compound that is known or suspected to have absorbed moisture, the following drying procedure can be employed.
Materials:
-
Hydrated this compound
-
Vacuum desiccator
-
High-efficiency desiccant (e.g., phosphorus pentoxide)
-
Vacuum pump
Procedure:
-
Place the hydrated this compound in a shallow glass dish to maximize the surface area.
-
Place the dish inside a vacuum desiccator containing a fresh, ample amount of a high-efficiency desiccant.
-
Evacuate the desiccator using a vacuum pump.
-
Leave the material under vacuum for at least 24-48 hours. The drying time may need to be extended for heavily hydrated samples.
-
After drying, break the vacuum with a dry, inert gas (e.g., nitrogen or argon) before opening the desiccator to prevent re-exposure to atmospheric moisture.
-
Immediately transfer the dried reagent to a tightly sealed container for storage. It is advisable to confirm the water content using Karl Fischer titration.
Determination of Water Content by Karl Fischer Titration
This is a general guideline. Specific parameters should be optimized for your instrument and sample.
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator
Reagents:
-
Karl Fischer titrant (e.g., Hydranal™-Composite 5)[6]
-
Anhydrous methanol or a suitable Karl Fischer solvent[6]
-
Water standard for titer determination
Procedure:
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), accurately weigh a sample of this compound. The sample size should be chosen based on the expected water content and the titrator's sensitivity.
-
Titration: Quickly transfer the weighed sample into the titration vessel containing the pre-titrated anhydrous solvent.
-
Analysis: Start the titration. The instrument will automatically add the titrant and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content based on the sample weight, titrant consumption, and the predetermined titer.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting flowchart for bromination reactions.
References
- 1. Solstice Research Chemicals [lab.solstice.com]
- 2. youtube.com [youtube.com]
- 3. docbrown.info [docbrown.info]
- 4. merckmillipore.com [merckmillipore.com]
- 5. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 6. fishersci.com [fishersci.com]
preventing byproduct formation in aromatic bromination
Welcome to the technical support center for aromatic bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to electrophilic aromatic bromination.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your aromatic bromination experiments.
Issue 1: Low Yield of Monobrominated Product and Significant Polysubstitution
If you are observing a high degree of polybromination and a low yield of your desired monobrominated product, consider the following troubleshooting steps.
-
Problem: The aromatic ring is too activated, leading to multiple brominations.
-
Solution:
-
Reduce Reaction Temperature: Lowering the temperature can decrease the reaction rate and improve selectivity for monobromination. For instance, some reactions show high selectivity at temperatures as low as -30°C.[1]
-
Choose a Milder Brominating Agent: Instead of elemental bromine (Br₂), which is highly reactive, consider using N-bromosuccinimide (NBS).[1][2] NBS is a solid and easier to handle, and its reactivity can be modulated by the choice of solvent and catalyst.
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the aromatic substrate to the brominating agent to favor monobromination.
-
Solvent Choice: The solvent can significantly influence reactivity. Less polar solvents can sometimes reduce the rate of reaction and decrease polysubstitution.
-
Use a Catalyst that Promotes Monobromination: Certain catalysts, like zeolites, can provide shape selectivity, favoring the formation of a specific monobrominated isomer and reducing the likelihood of further reactions.[1]
-
Issue 2: Poor Regioselectivity (Formation of undesired ortho/meta/para isomers)
Achieving the desired regioselectivity is a common challenge in aromatic bromination. The following strategies can help control the position of bromination.
-
Problem: The directing effects of the substituents on the aromatic ring are not providing the desired isomer in high yield.
-
Solution:
-
Temperature Control: The ratio of ortho to para isomers can be temperature-dependent. Running the reaction at lower temperatures often favors the para product due to steric hindrance.[1]
-
Choice of Brominating Agent and Catalyst:
-
Steric Hindrance: Introducing a bulky protecting group can block certain positions on the ring, directing the bromination to the desired, less hindered position.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity. Experiment with a range of solvents from polar to non-polar.
-
Issue 3: Reaction Fails to Proceed or Gives a Low Conversion
If your aromatic bromination is sluggish or not proceeding to completion, consider these points.
-
Problem: The aromatic ring is deactivated, or the brominating agent is not sufficiently electrophilic.
-
Solution:
-
Increase Reactivity of the Brominating Agent: For deactivated aromatic rings, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is often necessary to polarize the Br-Br bond and increase the electrophilicity of the bromine.[3][4]
-
Use a Stronger Brominating System: For highly deactivated substrates, a combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid can be effective.[5]
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be mindful that this can also lead to increased byproduct formation.
-
In Situ Generation of Bromine: Generating bromine in situ from reagents like potassium bromate in the presence of an acid can be an effective method for some substrates.[6]
-
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted bromine from my reaction mixture after the reaction is complete?
A1: Unreacted bromine can often be removed during the workup procedure. A common and effective method is to wash the organic layer with an aqueous solution of a reducing agent.[7]
-
Sodium thiosulfate (Na₂S₂O₃): A 10% aqueous solution is typically used. The thiosulfate reduces bromine (Br₂) to bromide (Br⁻), which is soluble in the aqueous layer. You will observe the disappearance of the characteristic reddish-brown color of bromine.[7][8]
-
Sodium bisulfite (NaHSO₃): An aqueous solution of sodium bisulfite can also be used to quench excess bromine.
Q2: What is the role of a Lewis acid in aromatic bromination, and when should I use one?
A2: A Lewis acid, such as FeBr₃ or AlCl₃, acts as a catalyst by increasing the electrophilicity of the brominating agent.[3][4]
-
Mechanism: The Lewis acid coordinates with one of the bromine atoms in Br₂, creating a polarized complex that is a much stronger electrophile. This enhanced electrophile can then be attacked by the π-electrons of the aromatic ring, which is the key step in electrophilic aromatic substitution.[9]
-
When to use: A Lewis acid is generally required for the bromination of unactivated or deactivated aromatic rings (e.g., benzene, halobenzenes, nitrobenzene). For highly activated rings, such as phenols and anilines, a Lewis acid is often not necessary as the ring is electron-rich enough to react with Br₂ directly.[2]
Q3: I am observing the formation of a dark, tarry substance in my reaction. What is causing this and how can I prevent it?
A3: The formation of tarry byproducts is often a result of side reactions, such as oxidation or polymerization, which can be caused by harsh reaction conditions.
-
Causes:
-
High Temperatures: Excessive heat can promote undesirable side reactions.
-
Strong Lewis Acids: While necessary for deactivated rings, strong Lewis acids can also catalyze polymerization or degradation of starting materials and products.
-
Oxidation: Some brominating agents or reaction conditions can lead to the oxidation of the aromatic substrate or product.[10]
-
-
Prevention:
-
Lower the reaction temperature.
-
Use the minimum amount of Lewis acid required.
-
Choose a milder brominating agent if possible.
-
Ensure your starting materials and solvents are pure and dry.
-
Q4: How do I choose the right solvent for my aromatic bromination?
A4: The choice of solvent can impact the reaction rate, selectivity, and solubility of your reagents.
-
Inert Solvents: Chlorinated solvents like dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄), as well as carbon disulfide (CS₂), are commonly used because they are inert to the reaction conditions.
-
Protic vs. Aprotic: For some reactions, particularly with milder brominating agents like NBS, polar aprotic solvents such as acetonitrile or DMF may be suitable. Protic solvents like acetic acid can sometimes be used, but they may participate in the reaction in some cases.
-
Green Chemistry Considerations: In an effort to move towards more environmentally friendly chemistry, researchers are exploring greener solvents. For example, some brominations can be carried out in ionic liquids or even water under the right conditions.[11]
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Regioselectivity
| Brominating Agent | Substrate Type | Typical Conditions | Predominant Isomer | Reference(s) |
| Br₂ / FeBr₃ | Benzene, Toluene | CCl₄, reflux | ortho, para | |
| N-Bromosuccinimide (NBS) / Silica Gel | Activated aromatics | CH₂Cl₂, room temperature | para | [1] |
| Tetraalkylammonium tribromides | Phenols | Dichloromethane, room temperature | para | [1] |
| Br₂ in the presence of Zeolites | Toluene | 1,2-dichloroethane, 25°C | para | [1] |
| Tribromoisocyanuric acid (TBCA) | Deactivated arenes | Trifluoroacetic acid, room temperature | meta or para | [5] |
Experimental Protocols
Protocol 1: Para-Selective Monobromination of an Activated Aromatic Compound using NBS
This protocol is adapted from a general procedure for the regioselective bromination of activated aromatic compounds.[1]
-
Materials:
-
Activated aromatic substrate (1.0 mmol)
-
N-bromosuccinimide (NBS) (1.0 mmol, 1.0 eq)
-
Acetonitrile (MeCN) (2 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the aromatic substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monobrominated product.
-
Protocol 2: Bromination of a Deactivated Aromatic Compound using Br₂ and FeBr₃
This is a classic procedure for the bromination of less reactive aromatic rings.
-
Materials:
-
Deactivated aromatic substrate (e.g., benzene) (1.0 mmol)
-
Bromine (Br₂) (1.0 mmol, 1.0 eq)
-
Iron(III) bromide (FeBr₃) (catalytic amount, ~0.1 mmol)
-
Carbon tetrachloride (CCl₄) (or another inert solvent)
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the aromatic substrate (1.0 mmol) in CCl₄ in a round-bottom flask, add the catalytic amount of FeBr₃.
-
Slowly add bromine (1.0 mmol) to the mixture at room temperature with stirring. The reaction is often accompanied by the evolution of HBr gas, so it should be performed in a well-ventilated fume hood.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC). Gentle heating may be required for very deactivated substrates.
-
Cool the reaction mixture and quench by carefully adding it to a stirred solution of 10% aqueous sodium thiosulfate to destroy excess bromine.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation or recrystallization.
-
Visualizations
Caption: General experimental workflow for aromatic bromination.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 7. Workup [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 1,4-Dioxane Dibromide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up chemical reactions involving 1,4-Dioxane dibromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of bromination reactions using this compound.
| Issue ID | Question | Potential Cause(s) | Suggested Action(s) |
| TR-01 | The reaction is sluggish or incomplete upon scale-up, although it worked well at the lab scale. | - Poor Mixing: In larger vessels, inefficient stirring can lead to localized reagent concentrations and incomplete reactions. - Mass Transfer Limitations: The rate of reaction may become limited by how quickly the reactants can mix.[1] - Temperature Control: Inadequate heat dissipation in larger reactors can affect reaction kinetics. | - Optimize Agitation: Use an appropriate overhead stirrer and vessel geometry to ensure thorough mixing. - Slow Reagent Addition: Add the this compound portion-wise or as a solution to maintain better control over the reaction. - Monitor Temperature: Use a temperature probe and an appropriate cooling bath to maintain the optimal reaction temperature. |
| TR-02 | Significant amounts of unidentified byproducts are forming. | - Decomposition of Reagent: this compound can decompose, especially if exposed to moisture or elevated temperatures, leading to side reactions.[2] - Reaction with Solvent: The 1,4-dioxane solvent can react with the liberated hydrogen bromide (HBr).[3] - Over-bromination: Poor temperature control or localized high concentrations of the brominating agent can lead to the formation of di- or poly-brominated products. | - Use Freshly Prepared Reagent: Prepare this compound shortly before use and store it under anhydrous conditions at low temperatures.[4] - Solvent Choice: While often used in dioxane, consider if an alternative inert solvent is compatible with your reaction. - Controlled Addition: Add the brominating agent slowly to the reaction mixture to avoid temperature spikes and high local concentrations. |
| TR-03 | Excessive fuming (likely HBr) is observed, posing a safety hazard. | - Reaction Stoichiometry: The reaction inherently produces hydrogen bromide gas.[4] - Rapid Reaction Rate: A fast reaction rate upon scale-up will generate HBr more quickly. | - Adequate Ventilation: Conduct the reaction in a well-ventilated fume hood.[5][6] - Gas Scrubber: For larger-scale reactions, use a gas trap or scrubber containing a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the evolved HBr.[4] |
| TR-04 | The product is difficult to purify, with persistent orange/brown coloration. | - Residual Bromine/Reagent: Traces of unreacted this compound or elemental bromine can color the product. - Byproducts: As mentioned in TR-02, byproducts can co-elute with the desired product. | - Aqueous Workup: Quench the reaction with crushed ice and wash the crude product with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to remove unreacted bromine and HBr.[4] - Recrystallization/Chromatography: If impurities persist, recrystallization or column chromatography may be necessary.[4] |
| TR-05 | Potential for thermal runaway. | - Exothermic Reaction: Bromination reactions are often exothermic. What is easily managed at a small scale can lead to a dangerous temperature increase in a larger volume.[1] | - Heat Transfer: Ensure the reactor has a sufficient surface area-to-volume ratio for efficient heat exchange. - Slow Addition and Cooling: Add the brominating agent slowly and have a robust cooling system in place. - Dilution: Running the reaction at a lower concentration can help manage the heat output. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used?
This compound is a solid, orange-colored complex of bromine and 1,4-dioxane.[4] It serves as a convenient and safer alternative to handling liquid bromine for various bromination reactions, particularly the α-bromination of ketones and regioselective bromination of activated aromatic compounds like coumarins.[7][8]
2. How should this compound be prepared and stored when scaling up?
For larger quantities, it is advisable to prepare the reagent fresh. This can be done by slowly adding bromine to ice-cold 1,4-dioxane with stirring.[4] The resulting orange solid should be filtered, washed with cold dioxane, and dried under reduced pressure.[4] For storage, it should be kept in a tightly sealed container, under an inert atmosphere if possible, and refrigerated at temperatures below 0 °C to maintain its stability for several months.[4]
3. What are the primary safety concerns when handling large quantities of this compound and its precursor, 1,4-dioxane?
-
This compound: It is corrosive and will release bromine and hydrogen bromide upon contact with moisture.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated chemical fume hood.[5][6]
-
1,4-Dioxane (Solvent/Precursor): 1,4-Dioxane is flammable, a suspected carcinogen, and can form explosive peroxides upon prolonged exposure to air.[2][6] Containers should be dated upon opening and periodically tested for peroxides.[2] When scaling up, it is crucial to use spark-proof equipment and ensure all equipment is properly grounded to prevent static discharge.[2][9]
4. How should waste from a large-scale reaction be handled?
Waste containing 1,4-dioxane and brominated compounds should be considered hazardous. Neutralize acidic byproducts (HBr) before disposal. All waste should be collected in appropriately labeled, sealed containers and disposed of according to institutional and local environmental regulations.[2][5] Do not flush 1,4-dioxane containing waste into surface water or sewer systems.[2]
5. Are there "greener" or safer alternatives to this compound for large-scale brominations?
Yes, several alternatives are being explored to avoid the use of both liquid bromine and chlorinated solvents. Some options include:
-
N-Bromosuccinimide (NBS): A common and relatively safe solid brominating agent.[10]
-
Pyridinium bromide perbromide (PBPB): Another solid source of bromine.[11]
-
In situ generation of bromine: Generating bromine in the reaction mixture from reagents like a bromide-bromate couple or by oxidizing hydrobromic acid can be a safer approach in a continuous flow setup.[12][13]
Experimental Protocols & Data
Preparation of this compound
This protocol is adapted from a literature procedure.[4]
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice-water bath
-
Round-bottom flask with a stirrer
-
Dropping funnel
Procedure:
-
Cool 8 ml (92 mmol) of 1,4-dioxane in a round-bottom flask using an ice-water bath.
-
While stirring, add 3 ml (58.1 mmol) of bromine dropwise from a dropping funnel. An orange solid will precipitate.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange solid product and wash it with a small amount of cold 1,4-dioxane.
-
Dry the product in a desiccator under reduced pressure.
-
Store the final product (yield ~65%) in a refrigerator below 0 °C.[4]
Key Reaction Parameters for Scale-Up Consideration
| Parameter | Lab Scale (e.g., 5 mmol) | Pilot/Kilo Scale (e.g., 5 mol) | Key Considerations for Scale-Up |
| Reagent Addition | Manual, dropwise addition | Controlled pump addition or portion-wise solid addition | Maintain a slow and steady addition rate to control the exotherm. |
| Temperature Control | Ice bath | Jacketed reactor with a chiller/heater unit | The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[1] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) | Ensure homogeneity to avoid localized "hot spots" and side reactions. |
| HBr Off-Gassing | Fume hood ventilation | Fume hood with a dedicated scrubber system | The volume of evolved HBr gas increases significantly and must be safely neutralized. |
| Work-up/Quenching | Addition of reaction mixture to ice | Slow addition of a quenching solution (e.g., ice/water) to the reactor | The quenching process can also be exothermic and must be controlled. |
Visualizations
Caption: A typical experimental workflow for a bromination reaction.
Caption: A logical workflow for troubleshooting an incomplete reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. fishersci.com [fishersci.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. aksci.com [aksci.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. researchgate.net [researchgate.net]
- 11. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dioxane Dibromide Experiments
This guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and safety information for experiments involving 1,4-dioxane dibromide.
Frequently Asked Questions (FAQs)
General & Handling
-
What is this compound? this compound (DD) is an orange, solid, charge-transfer complex formed between dioxane and bromine.[1] It is often used as a solid brominating agent, which makes it easier and safer to handle compared to liquid bromine.[1] The complex contains approximately 63.6% bromine by weight.[1]
-
How should I prepare and store this compound? It can be prepared by adding bromine dropwise to ice-cold dioxane, which causes an orange solid to precipitate.[2] After filtration and drying under reduced pressure, the product should be stored in a refrigerator at below 0 °C, where it remains stable for several months.[2] Due to the potential of dioxane to form explosive peroxides, containers should be dated upon opening and periodically tested.[3][4]
-
Is this compound soluble in water? The complex is less soluble in water and is hydrolyzed by it, a process that is slow at room temperature but accelerates with heat.[5]
Reaction & Workup
-
How do I quench a reaction involving this compound? A common and effective method is to add crushed ice to the reaction mixture and stir it well.[2] This helps to hydrolyze any remaining reagent and precipitate the organic product.[2]
-
What is the purpose of washing with sodium bicarbonate solution during workup? The reaction often liberates hydrogen bromide (HBr) fumes.[2] Washing the filtered product with a saturated aqueous sodium bicarbonate solution neutralizes this acidic byproduct.[2]
-
How can I remove the 1,4-dioxane solvent after the reaction? Removing 1,4-dioxane can be challenging due to its high boiling point. It is safer to remove it by rotoevaporation before the main aqueous workup, if practical.[6] If removal is difficult, diluting the reaction mixture significantly with an extraction solvent and washing it multiple times with water will help partition the dioxane into the aqueous layer.[6] Be aware that this can sometimes lead to product loss or emulsion formation.[6]
Purification & Byproducts
-
What are common byproducts in these reactions? Using this compound in organic solvents can lead to the formation of unidentified byproducts, which reduces the yield and purity of the desired product.[1] Performing the reaction under solvent-free conditions can often improve results.[1] Over-bromination can also occur, leading to di- or poly-brominated products, depending on the substrate and stoichiometry.[1]
-
How are the final products typically purified? After initial filtration and washing, products are often purified by column chromatography on silica gel or alumina, followed by crystallization to obtain a pure form.[2]
Safety & Disposal
-
What are the primary hazards associated with this compound? this compound and its solutions are considered hazardous.[3] They are extremely flammable, can cause severe skin burns and eye damage, and may form explosive peroxides.[3][4] The 1,4-dioxane component is also a suspected carcinogen.[3] All work should be conducted in a well-ventilated fume hood.[2]
-
What personal protective equipment (PPE) should be worn? Wear protective gloves, protective clothing, eye protection, and face protection. If ventilation is inadequate, a suitable respirator is necessary.[7]
-
How should I dispose of waste from these experiments? Waste containing 1,4-dioxane should be disposed of in an approved waste disposal plant, typically via incineration.[3][8] Do not flush 1,4-dioxane waste into surface water or sewer systems, as it is persistent in the environment and not readily removed by conventional wastewater treatment.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | The substrate is deactivated by electron-withdrawing groups, which destabilizes the reaction intermediate.[1] | Check the electronic properties of your starting material. The reaction may not be suitable for substrates with strong electron-withdrawing groups.[1] |
| Reagent has degraded due to improper storage. | Prepare fresh this compound or ensure it has been stored correctly at low temperatures.[2] | |
| Formation of Multiple Products | The stoichiometry of the reagent was not precise, leading to over-bromination. | Use a carefully weighed, stoichiometric amount of the solid reagent to control the degree of bromination.[1] |
| Reaction was performed in a solvent, which can promote side reactions.[1] | Consider running the reaction under solvent-free conditions, which has been shown to improve yield and purity.[1] | |
| Persistent Orange/Brown Color in Product | Residual bromine or the this compound complex is present. | During workup, wash with a solution of a reducing agent like sodium bisulfite (NaHSO₃) to quench excess bromine.[9] |
| Emulsion During Aqueous Extraction | 1,4-dioxane is partially miscible with both aqueous and organic layers.[6] | Reduce the volume of 1,4-dioxane by rotary evaporation before starting the workup.[6] Alternatively, add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of organic components. |
| Final Product is Contaminated with Dioxane | Dioxane's high boiling point makes it difficult to remove completely by standard rotary evaporation.[6] | After initial solvent removal, place the product under high vacuum for an extended period.[10] If the product is stable, lyophilization (freeze-drying) can also be effective.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Reagent
This protocol is adapted from Chaudhuri et al.[2]
-
Place 8 mL of dioxane in a flask and cool it in an ice bath.
-
While stirring, add 3 mL of bromine dropwise to the cold dioxane. An orange solid will precipitate.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Filter the orange product and wash it with a small amount of cold dioxane.
-
Dry the solid in a desiccator under reduced pressure.
-
Store the final product in a sealed container in a refrigerator (below 0 °C).[2]
Protocol 2: General Workup Procedure for Bromination Reactions
This protocol is based on the workup for the bromination of coumarins.[2]
-
Quenching: Upon reaction completion (monitored by TLC), add crushed ice to the reaction vessel and stir the mixture thoroughly.
-
Filtration: Allow the solid to settle, then collect the crude product by vacuum filtration.
-
Neutralization: Wash the filtered solid successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any liberated HBr.
-
Washing: Wash the solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the product to obtain a solid that is often in a nearly pure form.[2]
-
Purification: For higher purity, perform column chromatography on silica gel or alumina, followed by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane).[2]
Data Presentation
The following table summarizes data from a study on the solvent-free bromination of various substituted coumarins using this compound (DD), illustrating typical reaction parameters and yields.[1]
| Entry | Substrate | Molar Equiv. of DD | Reaction Time (h) | Yield (%) |
| 1 | Unsubstituted Coumarin | 1.1 | 1.0 | 76 |
| 2 | 7-Hydroxy-4-methylcoumarin | 1.1 | 0.5 | 88 |
| 3 | 7-Hydroxy-4-methylcoumarin | >2.0 | 1.0 | 82 |
| 4 | 7-Methoxy-4-methylcoumarin | 1.1 | 0.5 | 92 |
| 5 | 6-Methylcoumarin | 1.2 | 2.0 | 68 |
Visualizations
Caption: A typical experimental workflow for the workup and purification of products from this compound reactions.
Caption: A logical decision tree to help troubleshoot experiments that result in low product yield.
Caption: A flowchart outlining the critical safety steps to follow before, during, and after conducting the experiment.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. prepchem.com [prepchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
enhancing the operational simplicity of 1,4-Dioxane dibromide protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the operational simplicity of protocols involving 1,4-dioxane dibromide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degraded Reagent: this compound is sensitive to moisture and light.[1] Improper Reaction Temperature: The reaction may be too cold, slowing the rate, or too hot, causing decomposition. Incorrect Stoichiometry: An insufficient amount of this compound will result in incomplete conversion. Solvent Effects: The chosen solvent may not be optimal for the specific reaction. | Reagent Handling: Store this compound in a cool, dry, dark place, preferably in a desiccator.[2] Use freshly prepared or properly stored reagent. Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for your specific substrate. Some reactions proceed well at room temperature, while others may require cooling.[2] Stoichiometric Adjustment: Ensure accurate weighing and consider using a slight excess of this compound (e.g., 1.1-1.2 equivalents) after initial trials. Solvent Screening: Test a variety of solvents (e.g., dioxane, acetonitrile, chloroform) to identify the one that provides the best yield.[2] For some substrates, solvent-free conditions can be highly effective.[3] |
| Formation of Multiple Products/Lack of Regioselectivity | Substrate Reactivity: Highly activated aromatic substrates can undergo multiple brominations.[4][5] Reaction Conditions: Prolonged reaction times or elevated temperatures can lead to over-bromination or side reactions. | Control Stoichiometry: Carefully control the molar equivalents of this compound to favor mono-bromination. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product is formed. Optimize Conditions: Conduct the reaction at the lowest effective temperature and for the shortest possible time. |
| Presence of Unreacted Starting Material | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Poor Mixing: In heterogeneous or solvent-free reactions, inadequate mixing can lead to incomplete reaction. | Time Study: Perform a time-course study to determine the optimal reaction duration. Efficient Stirring: Ensure vigorous and efficient stirring, especially in solvent-free conditions, to maximize contact between reactants.[2] |
| Difficult Product Purification | Dioxane Removal: 1,4-dioxane is a high-boiling point solvent and can be difficult to remove completely.[6][7] Byproduct Removal: Side products from the reaction can co-elute with the desired product during chromatography. | Aqueous Workup: Since 1,4-dioxane is water-miscible, performing an aqueous workup with multiple extractions can help remove it.[6] Azeotropic Removal: For stubborn traces, azeotropic distillation with water can be employed.[7] Chromatography Optimization: Experiment with different solvent systems and stationary phases (silica gel, alumina) for column chromatography to achieve better separation.[2] Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound can be prepared by the slow addition of bromine to ice-cold 1,4-dioxane with stirring. The resulting orange solid should be filtered, washed with cold dioxane, and dried under reduced pressure. It is crucial to store the reagent in a tightly sealed container in a cool, dark, and dry place, such as a refrigerator or desiccator, to prevent decomposition.[2]
Q2: What are the main safety precautions when working with this compound?
A2: this compound is a corrosive and moisture-sensitive solid. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. Keep it away from heat, sparks, and open flames.[1]
Q3: Can I use this compound for reactions other than bromination of aromatics?
A3: Yes, this compound is a versatile brominating agent. It can be used for the α-bromination of ketones, the bromination of alkenes, and other electrophilic bromination reactions.[8][9] The reaction conditions may need to be optimized for each specific substrate class.
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: If the reaction is slow, you can try slightly increasing the reaction temperature. However, be cautious as this may also lead to the formation of side products. Alternatively, you can investigate the use of a different solvent or even solvent-free conditions, which have been shown to accelerate the reaction in some cases.[3]
Q5: How do I quench the reaction and work up the product?
A5: A typical workup procedure involves quenching the reaction mixture with crushed ice or a saturated aqueous solution of sodium bicarbonate to neutralize any liberated hydrogen bromide.[2] The product can then be extracted with a suitable organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[2]
Experimental Protocols
Preparation of this compound
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice bath
-
Round-bottom flask with a stirrer bar
-
Dropping funnel
Procedure:
-
Cool a round-bottom flask containing 1,4-dioxane in an ice bath with constant stirring.
-
Slowly add bromine dropwise from a dropping funnel to the cold 1,4-dioxane.
-
An orange solid will precipitate. Continue stirring for a short period after the addition is complete.
-
Filter the solid precipitate under vacuum and wash it with a small amount of cold, anhydrous 1,4-dioxane.
-
Dry the resulting this compound solid under reduced pressure.
-
Store the product in a tightly sealed, dark container in a refrigerator.[10]
General Procedure for α-Bromination of a Ketone
Materials:
-
Ketone
-
This compound
-
Solvent (e.g., 1,4-dioxane or chloroform)
-
Round-bottom flask with a stirrer bar
Procedure:
-
Dissolve the ketone in the chosen solvent in a round-bottom flask.
-
Add this compound portion-wise to the stirred solution at room temperature. The amount of this compound will depend on the desired degree of bromination (mono- or di-bromination).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Perform an aqueous workup by extracting the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data of Brominating Agents
The choice of a brominating agent can significantly impact the yield and selectivity of a reaction. Below is a qualitative comparison of common brominating agents.
| Brominating Agent | Physical Form | Handling | Selectivity | Byproducts |
| **Bromine (Br₂) ** | Liquid | Highly corrosive and volatile, requires careful handling in a fume hood. | Can be less selective, leading to over-bromination. | HBr (corrosive gas) |
| N-Bromosuccinimide (NBS) | Solid | Easier to handle than liquid bromine, but can be a lachrymator. | Generally good for allylic and benzylic brominations, and α-bromination of carbonyls. | Succinimide |
| This compound | Solid | Relatively stable and easy to handle solid, less hazardous than liquid bromine.[2] | Often shows good regioselectivity, especially in solvent-free conditions.[3][11] | 1,4-Dioxane and HBr |
| Pyridinium Bromide Perbromide (Py-HBr₃) | Solid | Crystalline solid, easier to handle than liquid bromine. | Effective for bromination of ketones and alkenes. | Pyridine hydrobromide |
Visualizations
References
- 1. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. fishersci.com [fishersci.com]
- 4. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. Sixty Solvents [chem.rochester.edu]
- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 9. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Head-to-Head Battle of Brominating Agents: 1,4-Dioxane Dibromide vs. N-Bromosuccinimide
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of a brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall success. This guide provides an in-depth, data-driven comparison of two prominent brominating agents: 1,4-Dioxane Dibromide and N-Bromosuccinimide (NBS), offering a clear perspective on their respective strengths and applications.
At a Glance: Key Differences and Applications
| Feature | This compound | N-Bromosuccinimide (NBS) |
| Primary Reaction Type | Electrophilic Bromination | Free Radical Bromination (Allylic/Benzylic), Electrophilic Bromination |
| Physical State | Orange Solid | White Crystalline Solid |
| Handling | Can be prepared in situ or isolated; moisture-sensitive. | Easy to handle, stable solid.[1] |
| Selectivity | Highly regioselective for electron-rich aromatic and heterocyclic compounds.[2][3] | Excellent for allylic and benzylic positions; can also perform electrophilic bromination on activated rings and α-bromination of carbonyls.[1][4][5] |
| Common Substrates | Phenols, anilines, coumarins, electron-rich aromatics.[2][3] | Alkenes (for allylic bromination), toluenes and other benzylic systems, ketones, activated aromatic compounds.[1][4][5] |
Performance in Action: Quantitative Data from Experimental Studies
The following tables summarize experimental data from comparative studies, highlighting the performance of this compound and NBS in the bromination of various substrates.
Table 1: Bromination of 1,4-Dihydropyridines
| Substrate | Brominating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| bis-1,4-Dihydropyridine | NBS | Methanol | 48 | 41 | [6] |
| bis-1,4-Dihydropyridine | Pyridinium bromide–perbromide | Ethyl acetate | 0.5 | 85 | [6] |
| 2,6-bis(bromomethyl)-1,4-dihydropyridine | NBS | Not specified | 24 | 75 | [6] |
| 2,6-bis(bromomethyl)-1,4-dihydropyridine | Pyridinium bromide–perbromide | Ethyl acetate | 0.5 | 87 | [6] |
Note: While not a direct comparison with this compound, Pyridinium bromide–perbromide is another electrophilic brominating agent, and this data provides a useful benchmark against the radical-initiating NBS.
Table 2: Bromination of Substituted Coumarins (Solvent-Free)
| Substrate | Brominating Agent | Molar Equivalents of Reagent | Reaction Time (min) | Yield (%) | Reference |
| 7-hydroxy-4-methylcoumarin | This compound | 1.1 | 10 | 94 | [7][8] |
| 7-methoxy-4-methylcoumarin | This compound | 1.1 | 15 | 92 | [7][8] |
| 6-methylcoumarin | This compound | 1.1 | 20 | 85 | [7][8] |
| Unsubstituted Coumarin | This compound | 1.1 | 30 | 76 (dibromination) | [7][8] |
Note: Direct comparative data for NBS in the solvent-free bromination of these specific coumarins was not available in the reviewed literature. However, NBS has been used for the bromination of coumarins in solvents like chloroform.[3][8]
Table 3: α-Bromination of Acetophenone
| Brominating Agent | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| N-Bromosuccinimide | p-toluenesulfonic acid / Microwave | Dichloromethane | 2 min | 95 | [9][10] |
| Bromine | HBr / 1,4-Dioxane | 1,4-Dioxane | Not specified | 99 | [11] |
Note: This table compares NBS with a bromine/dioxane system, which is conceptually related to this compound, for the α-bromination of a ketone.
Reaction Mechanisms: A Tale of Two Pathways
The divergent applications of this compound and NBS stem from their distinct reaction mechanisms.
This compound: Electrophilic Addition and Substitution
This compound typically acts as a source of electrophilic bromine. The dioxane molecule polarizes the Br-Br bond, making one bromine atom susceptible to nucleophilic attack by an electron-rich substrate, such as an activated aromatic ring or an alkene.[8]
Caption: Electrophilic aromatic bromination with this compound.
N-Bromosuccinimide: The Versatility of Radical and Electrophilic Pathways
NBS is renowned for its ability to perform allylic and benzylic bromination via a free-radical chain reaction.[4][5] This selectivity arises from the stability of the resulting allylic or benzylic radical intermediate. The reaction is typically initiated by light or a radical initiator.
Caption: Free-radical mechanism for allylic bromination with NBS.
NBS can also act as an electrophilic brominating agent, particularly for activated aromatic systems and in the α-bromination of carbonyl compounds, often in the presence of an acid catalyst.[12]
Experimental Protocols
Preparation and Use of this compound for Bromination of Coumarins (Solvent-Free)
Preparation of this compound: To ice-cold dioxane (8 mL, 92 mmol), bromine (3 mL, 58.1 mmol) is added dropwise with stirring. An orange solid will precipitate. After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours. The orange product is then filtered, washed with dioxane, and dried under reduced pressure. The yield is approximately 65%. The product should be stored in a refrigerator below 0 °C.[7]
General Procedure for Solvent-Free Bromination: this compound (stoichiometric amount as determined for the specific reaction) is added in portions to the neat coumarin substrate (5 mmol) cooled in an ice-water bath in an open vessel fitted with a CaCl₂ drying tube. The mixture is thoroughly mixed with a glass rod. The reaction is allowed to come to room temperature and left for the specified time under anhydrous conditions. The reaction should be performed in a fume hood to remove the liberated hydrogen bromide. Crushed ice is then added to the reaction mixture and stirred well. The solid product is filtered, washed with saturated aqueous sodium bicarbonate solution and then with water, and dried.[7]
Allylic Bromination of an Alkene using N-Bromosuccinimide
General Procedure: To a solution of the alkene (e.g., cyclohexene, 1 equivalent) in anhydrous carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are added. The mixture is refluxed, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude allylic bromide, which can be further purified by distillation or chromatography.[13]
α-Bromination of Acetophenone using N-Bromosuccinimide
General Procedure: To a solution of acetophenone (1 equivalent) in a suitable solvent such as dichloromethane or methanol, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of an acid catalyst like p-toluenesulfonic acid are added.[9][12] The reaction mixture can be stirred at room temperature or heated under reflux, or subjected to microwave irradiation to accelerate the reaction.[9][10] The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by washing with water and aqueous sodium thiosulfate solution to remove any unreacted bromine. The organic layer is then dried and concentrated to give the α-bromoacetophenone, which may be purified by crystallization or chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and N-Bromosuccinimide is dictated by the specific transformation required.
-
For the selective bromination of electron-rich aromatic and heterocyclic compounds , this compound offers a highly regioselective and efficient solution, particularly in solvent-free conditions which aligns with green chemistry principles.[8]
-
For the crucial allylic or benzylic bromination , N-Bromosuccinimide is the undisputed reagent of choice, providing excellent selectivity and avoiding unwanted side reactions with the double bond.[4][5] Its versatility also extends to the α-bromination of ketones and the bromination of activated aromatic rings, making it a valuable tool in the synthetic chemist's arsenal.
By understanding the distinct reactivity profiles, mechanisms, and experimental considerations of these two reagents, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater precision and efficiency.
References
- 1. 9. NBS | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 8. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: 1,4-Dioxane Dibromide vs. Molecular Bromine in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and laboratory safety. While molecular bromine (Br₂) has traditionally been a widely used reagent for bromination, its hazardous nature has prompted the exploration of safer and more effective alternatives. Among these, 1,4-Dioxane dibromide has emerged as a superior option in many synthetic applications.
This guide provides an objective comparison of the performance of this compound and molecular bromine, supported by experimental data and detailed protocols. We will delve into the key advantages of this compound, focusing on its handling, reactivity, and selectivity, particularly in the context of modern, environmentally conscious synthetic strategies.
Key Advantages of this compound
This compound is a stable, orange solid complex formed between 1,4-dioxane and molecular bromine.[1] This seemingly simple complexation imparts several significant advantages over the direct use of hazardous liquid bromine.
Enhanced Safety and Handling: Molecular bromine is a volatile, corrosive, and highly toxic liquid, posing significant handling risks and requiring stringent safety precautions, including the use of a fume hood and specialized personal protective equipment (PPE).[2][3][4] In contrast, this compound is a crystalline solid, which significantly reduces the risk of inhalation exposure and simplifies accurate dispensing.[1] Its solid nature makes it a more user-friendly and safer alternative for routine laboratory use.
Improved Regioselectivity and Cleaner Reactions: One of the most compelling advantages of this compound is its ability to afford higher regioselectivity in electrophilic bromination reactions. This is particularly evident in solvent-free conditions, where the reagent has been shown to be highly efficient for the bromination of sensitive substrates like coumarins.[1] The use of molecular bromine in organic solvents often leads to the formation of unidentified byproducts, resulting in lower yields and more complex purification procedures.[1] The solvent-free protocol with this compound, however, provides the desired products in high yield and purity.[1]
"Soft" Brominating Agent for Sensitive Substrates: this compound is considered a "soft acting" brominating reagent, making it particularly suitable for reactions involving highly reactive substrates where molecular bromine might lead to over-bromination or degradation.[5] This controlled reactivity allows for more precise and selective transformations.
Procedural Simplicity and Environmental Benefits: The ability to perform reactions under solvent-free conditions with this compound not only simplifies the experimental setup and work-up but also aligns with the principles of green chemistry by reducing the use of hazardous organic solvents.[1][6] This approach often leads to faster reactions and improved overall efficiency.[1]
Performance Data: A Comparative Overview
The advantages of this compound are not merely qualitative. The following table summarizes the key differences in their properties and safety profiles.
| Feature | This compound | Molecular Bromine |
| Physical State | Crystalline Solid | Fuming Liquid |
| Handling | Easy to weigh and handle | Difficult to handle, requires specialized equipment |
| Safety | Reduced inhalation hazard, less corrosive | Highly toxic, corrosive, severe burn hazard |
| Reactivity | "Soft" and selective brominating agent | Highly reactive, can lead to side reactions |
| Regioselectivity | High, especially in solvent-free conditions | Often lower, leading to mixtures of products |
| Solvent Use | Enables efficient solvent-free reactions | Typically requires organic solvents |
| Purity of Products | Generally high, with minimal byproducts | Can lead to impure products requiring extensive purification |
| Substrate (Coumarin Derivative) | Product | Reaction Time (h) | Yield (%) | Reference |
| 7-Hydroxycoumarin | 3-Bromo-7-hydroxycoumarin | 2 | 79 | [7] |
| 7-Hydroxy-4-methylcoumarin | 3-Bromo-7-hydroxy-4-methylcoumarin | 3 | 84 | [7] |
| 7-Methoxycoumarin | 3-Bromo-7-methoxycoumarin | 2 | 85 | [7] |
| 7-Allyloxycoumarin | 7-(2,3-Dibromoallyloxy)coumarin | 0.5 | 83 | [7] |
| 6-Hydroxycoumarin | 3,5-Dibromo-6-hydroxycoumarin | 1 | 62 | [7] |
| 6-Methoxycoumarin | 3,5-Dibromo-6-methoxycoumarin | 1 | 70 | [7] |
Experimental Protocols
Preparation of this compound
Materials:
-
1,4-Dioxane (anhydrous)
-
Bromine
-
Ice bath
Procedure:
-
Cool 8 mL (92 mmol) of anhydrous 1,4-dioxane in an ice bath.
-
Slowly add 3 mL (58.1 mmol) of bromine dropwise to the cooled dioxane with stirring.
-
An orange solid will precipitate.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Filter the orange product, wash with a small amount of cold dioxane, and dry under reduced pressure.
-
The resulting this compound (yield ~65%) can be stored in a refrigerator.[6]
General Procedure for Solvent-Free Bromination using this compound
Materials:
-
Substrate (e.g., substituted coumarin)
-
This compound
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Place the substrate (5 mmol) in an open vessel and cool to 0-5 °C in an ice-water bath.
-
Add the stoichiometric amount of this compound in portions and mix thoroughly with a glass rod.
-
Allow the reaction mixture to warm to room temperature and let it stand for the required time (see table above) under anhydrous conditions (a CaCl₂ drying tube can be used). This should be performed in a fume hood to vent the liberated hydrogen bromide.
-
After the reaction is complete, add crushed ice to the mixture and stir well.
-
Filter the solid product, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry.[6]
General Procedure for Bromination using Molecular Bromine (Illustrative)
Materials:
-
Substrate
-
Molecular Bromine
-
Appropriate organic solvent (e.g., acetic acid, chloroform)
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Dissolve the substrate in a suitable organic solvent in a flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine in the same solvent dropwise to the reaction mixture with constant stirring. Caution: This step must be performed in a well-ventilated fume hood with appropriate PPE.[2][3][4]
-
After the addition is complete, allow the reaction to stir at room temperature for the required time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the excess bromine by adding a solution of sodium thiosulfate until the reddish-brown color disappears.
-
Proceed with the appropriate work-up procedure to isolate and purify the product, which may involve extraction and chromatography.
Visualizing the Advantages and Workflow
The following diagrams, generated using Graphviz, illustrate the logical relationships of the advantages of this compound and a typical experimental workflow.
Caption: Logical flow of the advantages of this compound.
Caption: Experimental workflow for solvent-free bromination.
Conclusion
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 4. Bromine handling and safety | DOCX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of 1,4-Dioxane Dibromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the precise and selective introduction of bromine atoms into organic molecules is a cornerstone of drug discovery and development. The regioselectivity of this transformation is paramount, as the position of the bromine atom can dramatically influence the biological activity and physicochemical properties of a compound. 1,4-Dioxane dibromide has emerged as a valuable reagent for electrophilic bromination, offering a solid, stable, and often more selective alternative to liquid bromine. This guide provides an objective comparison of the performance of this compound with other common brominating agents, supported by experimental data and detailed protocols.
Performance Comparison of Brominating Agents
The choice of brominating agent is critical in directing the regiochemical outcome of the reaction. Below is a comparative analysis of this compound against other widely used reagents in the bromination of various key substrates.
Bromination of Activated Aromatic Compounds: Phenols and Anilines
Phenols and anilines are highly activated aromatic systems that readily undergo electrophilic bromination. The challenge often lies in achieving monobromination and controlling the ortho/para selectivity.
Key Observations:
-
This compound: This reagent exhibits high para-selectivity in the bromination of phenols and anilines.[1] Its solid nature and the mild reaction conditions often lead to cleaner reactions with easier product isolation.
-
N-Bromosuccinimide (NBS): NBS is another popular reagent for the monobromination of activated aromatics.[1] While it can provide good para-selectivity, the reaction outcome can be influenced by the solvent and the presence of catalysts.[1] In some cases, NBS can lead to decomposition of aniline substrates.
-
Bromine in Acetic Acid: This classical method is effective but often less selective, leading to the formation of polybrominated products, particularly with highly activated substrates like aniline.[2][3] For instance, the reaction of aniline with bromine in acetic acid or water typically yields 2,4,6-tribromoaniline as a white precipitate.[2][3]
Table 1: Regioselectivity in the Bromination of Phenol
| Brominating Agent | Solvent | Predominant Product | Yield (%) | Reference |
| This compound | Solvent-free | p-Bromophenol | High | [1] |
| N-Bromosuccinimide (NBS) / p-TsOH | Methanol | o-Bromophenol | >86% | [4] |
| Bromine / Ethyl Acetate | Ethyl Acetate | p-Bromophenol | 90-96% | [5] |
Table 2: Regioselectivity in the Bromination of Aniline
| Brominating Agent | Solvent | Predominant Product | Yield (%) | Reference |
| This compound | Solvent-free | p-Bromoaniline | Good | |
| N-Bromosuccinimide (NBS) / Silica Gel | Carbon Tetrachloride | p-Bromoaniline | 68% | [6] |
| Bromine / Acetic Acid | Acetic Acid | 2,4,6-Tribromoaniline | High | [2][3] |
α-Bromination of Ketones
The selective bromination at the α-carbon of a ketone is a fundamental transformation in organic synthesis, providing a handle for further functionalization.
Key Observations:
-
This compound: This reagent is effective for the selective α-bromination of ketones.[7] The reaction can often be carried out under mild conditions.
-
Pyridine Hydrobromide Perbromide: This solid reagent is a convenient alternative to liquid bromine and has been shown to be highly efficient for the α-bromination of acetophenone derivatives.
-
N-Bromosuccinimide (NBS): NBS is also used for α-bromination, but its effectiveness can be substrate-dependent. In a comparative study, NBS showed poor performance for the bromination of 4-chloroacetophenone under the tested conditions.
-
Cupric Bromide (CuBr₂): CuBr₂ is another reagent for α-bromination, offering moderate yields in some cases.
Table 3: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone
| Brominating Agent | Solvent | Yield of α-Bromo-4-chloroacetophenone (%) | Reference |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 85% | [7] |
| Cupric Bromide | Acetic Acid | ~60% | [7] |
| N-Bromosuccinimide (NBS) | Acetic Acid | Low | [7] |
Bromination of Coumarins
Coumarins are a class of compounds with diverse biological activities, and their bromination is of significant interest in medicinal chemistry. The regioselectivity can be directed to either the heterocyclic ring or the carbocyclic ring depending on the substituents and the brominating agent.
Key Observations:
-
This compound: A solvent-free protocol using this compound has been developed for the efficient and regioselective bromination of substituted coumarins.[7] The outcome of the reaction is highly dependent on the electronic nature and position of the substituents on the coumarin ring.[7]
-
Alternative Methods: Other methods for coumarin bromination include the use of Br₂ in glacial acetic acid, NBS in chloroform, and CuBr₂/Al₂O₃.[7] These methods often require harsher conditions, such as high temperatures and long reaction times, and may involve the use of toxic solvents.[7]
Table 4: Solvent-free Bromination of Substituted Coumarins with this compound
| Substrate (Coumarin Derivative) | Molar equiv. DD | Time (h) | Product | Yield (%) |
| Unsubstituted | 1.2 | 0.5 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |
| 7-Hydroxy | 1.0 | 2.0 | 3-Bromo-7-hydroxycoumarin | 85 |
| 7-Methoxy | 1.2 | 0.5 | 3-Bromo-7-methoxycoumarin | 83 |
| 4-Methyl | 1.2 | 1.0 | 3-Bromo-4-methylcoumarin | 70 |
| 6-Nitro | - | - | No Reaction | - |
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below.
Preparation of this compound
To a stirred solution of 1,4-dioxane (8 mL, 92 mmol) in an ice bath, bromine (3 mL, 58.1 mmol) is added dropwise. An orange solid will precipitate. After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours. The orange product is then filtered, washed with cold dioxane, and dried under reduced pressure. The resulting this compound should be stored at low temperature.
General Procedure for Solvent-Free Bromination of Coumarins with this compound
This compound (stoichiometric amount as indicated in Table 4) is added in portions to the neat coumarin substrate (5 mmol) in an open vessel cooled in an ice-water bath. The mixture is thoroughly mixed with a glass rod. The reaction is allowed to warm to room temperature and left to stand for the specified time under anhydrous conditions (e.g., using a CaCl₂ drying tube). The reaction should be performed in a fume hood to vent the liberated hydrogen bromide. Upon completion, crushed ice is added to the reaction mixture and stirred well. The solid product is collected by filtration, washed successively with saturated aqueous sodium bicarbonate solution and water, and then dried. The crude product can be purified by column chromatography or recrystallization.
α-Bromination of 4-Chloroacetophenone with Pyridine Hydrobromide Perbromide
In a 50 mL round-bottom flask equipped with a reflux condenser, 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL) are combined. The reaction mixture is stirred at 90°C for 3 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and then recrystallized from ethanol to afford pure 4-chloro-α-bromoacetophenone.[7]
Reaction Mechanisms and Workflows
The regioselectivity of this compound can be understood by examining the underlying reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key pathways.
Caption: Electrophilic aromatic substitution of a phenol with this compound.
Caption: Mechanism of α-bromination of a ketone using this compound.
Caption: General experimental workflow for bromination with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.com [brainly.com]
- 3. Acetanilide when treated with bromine in acetic acid mainly gives \\[1\\]) o-Bromoacetanilide\\[2\\]) N-Bromoacetanilide\\[3\\]) p-Bromoacetanilide\\[4\\]) m-Bromoacetanilide [vedantu.com]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Bromination by 1,4-Dioxane Dibromide: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods used to confirm the successful bromination of organic substrates using 1,4-dioxane dibromide. It offers a detailed examination of NMR, IR, and mass spectrometry data, comparing the spectral characteristics of a model substrate, acetophenone, before and after α-bromination. Furthermore, this guide contrasts this compound with other common brominating agents and includes detailed experimental protocols for synthesis and analysis.
Introduction to this compound
This compound is a stable, solid complex of dioxane and molecular bromine. It serves as a convenient and safer alternative to handling liquid bromine for various bromination reactions, including the selective α-bromination of ketones.[1] The complex acts as a source of electrophilic bromine, facilitating the substitution of a hydrogen atom with a bromine atom. Confirmation of this transformation is crucial and is reliably achieved through a combination of spectroscopic techniques.
Spectroscopic Analysis of Bromination
The introduction of a bromine atom into an organic molecule induces significant and predictable changes in its spectroscopic properties. By analyzing the spectra of the starting material and the product, researchers can unequivocally confirm the success and regioselectivity of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for confirming bromination and determining the precise location of the newly introduced bromine atom.
-
¹H NMR: Protons on a carbon atom that has been brominated will experience a significant downfield shift (to a higher ppm value) due to the deshielding effect of the electronegative bromine atom. For the α-bromination of acetophenone, the methyl protons (-CH₃), which appear as a singlet, are replaced by a new singlet for the methylene protons (-CH₂Br) at a considerably lower field.
-
¹³C NMR: The carbon atom directly bonded to the bromine will also exhibit a downfield shift in the ¹³C NMR spectrum, although the effect is less pronounced than in ¹H NMR. The carbon signal will also be directly influenced by the electronegativity of the attached bromine.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for bromination through the detection of the carbon-bromine (C-Br) bond stretching vibration. This absorption is typically found in the fingerprint region of the spectrum and can sometimes be weak or obscured by other signals. However, its presence, coupled with other spectral changes like a shift in the carbonyl (C=O) frequency, can support the confirmation of the product. The C-Br stretch for alkyl bromides typically appears in the range of 690-515 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally useful technique for confirming the incorporation of a bromine atom due to bromine's distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in a characteristic pattern for the molecular ion peak (M⁺) in the mass spectrum. A compound containing one bromine atom will show two peaks of almost equal intensity, one for the molecular ion containing ⁷⁹Br (M⁺) and another two mass units higher for the ion containing ⁸¹Br (M+2 peak). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Spectroscopic Data: α-Bromination of Acetophenone
The following table summarizes the expected spectroscopic data for the α-bromination of acetophenone to yield 2-bromo-1-phenylethanone (α-bromoacetophenone).
| Spectroscopic Technique | Acetophenone (Starting Material) | α-Bromoacetophenone (Product) | Key Changes Indicating Bromination |
| ¹H NMR (CDCl₃, ppm) | ~2.6 (s, 3H, -CH₃), ~7.4-8.0 (m, 5H, Ar-H)[3][4] | ~4.4 (s, 2H, -CH₂Br), ~7.5-8.0 (m, 5H, Ar-H) | Disappearance of the methyl singlet at ~2.6 ppm and appearance of a new methylene singlet at ~4.4 ppm. |
| ¹³C NMR (CDCl₃, ppm) | ~26.6 (-CH₃), ~128-137 (Ar-C), ~198.1 (C=O)[3][4] | ~31.0 (-CH₂Br), ~128-138 (Ar-C), ~191.5 (C=O) | Downfield shift of the α-carbon from ~26.6 ppm to ~31.0 ppm. |
| IR (cm⁻¹) | ~1685 (s, C=O stretch)[5] | ~1695 (s, C=O stretch), ~690-515 (w-m, C-Br stretch)[2] | Appearance of a weak to medium intensity band in the low-frequency region for the C-Br bond. |
| Mass Spectrometry (m/z) | 120 (M⁺), 105 (M-15), 77 (C₆H₅⁺)[6] | 198 (M⁺), 200 (M+2), 105 (M-CH₂Br), 77 (C₆H₅⁺) | Presence of characteristic M⁺ and M+2 peaks of nearly equal intensity, confirming one bromine atom. |
Comparison of Brominating Agents
While this guide focuses on this compound, it is useful to compare it with other common brominating agents. The method of spectroscopic confirmation of the product remains the same, but the choice of reagent can be influenced by factors such as safety, selectivity, and reaction conditions.
| Brominating Agent | Advantages | Disadvantages | Byproducts |
| This compound | Solid, stable, and safer to handle than liquid Br₂.[1] Good for selective α-bromination of ketones.[3] | Can be hygroscopic. Dioxane is a potential carcinogen. | 1,4-Dioxane, HBr |
| N-Bromosuccinimide (NBS) | Solid, easy to handle. Excellent for allylic and benzylic bromination. Can be used for α-bromination of ketones. | Can be less reactive for some substrates; often requires an initiator (light or radical initiator). | Succinimide |
| Molecular Bromine (Br₂) | Highly reactive and widely applicable. | Highly toxic, corrosive, volatile, and difficult to handle. Can lead to over-bromination or side reactions. | HBr |
Experimental Protocols
α-Bromination of Acetophenone using this compound
This protocol is a generalized procedure adapted for a batch reaction.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve acetophenone (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: To this solution, add this compound (1.0-1.1 eq) portion-wise over 10-15 minutes at room temperature. The characteristic orange color of the reagent should dissipate as the reaction proceeds.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer, wash with a saturated solution of sodium bicarbonate, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude α-bromoacetophenone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy:
-
Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
-
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the product with dry KBr powder and pressing it into a thin disk.
-
For a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl).
-
Obtain the IR spectrum using an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS).
-
Acquire the mass spectrum, ensuring to observe the molecular ion region to confirm the M/M+2 isotope pattern.
-
Workflow for Bromination and Spectroscopic Confirmation
The following diagram illustrates the logical workflow from the initial reaction to the final confirmation of the brominated product through various spectroscopic analyses.
Caption: Experimental workflow for bromination and spectroscopic confirmation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
Assessing the Eco-Friendliness of 1,4-Dioxane Dibromide Reactions: A Comparative Guide
A critical evaluation of 1,4-Dioxane dibromide as a brominating agent reveals a trade-off between its synthetic advantages and the significant environmental and health concerns associated with its 1,4-dioxane component. This guide provides a comparative analysis of this compound with greener alternatives, offering researchers, scientists, and drug development professionals the data to make more environmentally conscious decisions in their synthetic endeavors.
The bromination of organic compounds is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of a brominating agent has significant implications not only for the success of the reaction but also for its environmental footprint. This compound has been utilized as a "soft" and effective brominating reagent, particularly in solvent-free conditions. However, the inherent toxicity and persistence of 1,4-dioxane cast a long shadow over its green credentials.
The Environmental Burden of 1,4-Dioxane
1,4-Dioxane is a synthetic industrial chemical that is highly soluble in water and resistant to natural degradation, leading to its classification as a persistent environmental pollutant.[1][2][3][4][5] Its presence in water sources is a significant concern due to its classification as a likely human carcinogen.[5] Furthermore, 1,4-dioxane is known to cause liver and kidney damage, and it is an irritant to the skin, eyes, and respiratory tract. The environmental fate of 1,4-dioxane released from chemical reactions is a critical consideration, as it can persist in aquatic environments and is difficult to remove from drinking water.[1][3][4]
This compound in Bromination Reactions
This compound is a solid complex of 1,4-dioxane and bromine, making it easier and safer to handle than liquid bromine. It has been shown to be an efficient reagent for the regioselective bromination of various aromatic compounds, often with high yields and under solvent-free conditions, which is a significant advantage from a green chemistry perspective.
Greener Alternatives to this compound
Several alternative brominating agents are considered more environmentally friendly due to their reduced toxicity, safer handling, and improved atom economy. N-Bromosuccinimide (NBS) is a widely used alternative that is a crystalline solid and is generally considered less hazardous than molecular bromine. Other green approaches include the in situ generation of bromine from safer and more readily available sources like sodium bromide (NaBr) or hydrobromic acid (HBr) using an oxidant.
Quantitative Comparison of Brominating Agents
To objectively assess the eco-friendliness of these reactions, we can use green chemistry metrics such as Atom Economy and the Environmental Factor (E-factor).
-
Atom Economy is a theoretical measure of how many atoms from the starting materials are incorporated into the desired product. A higher atom economy indicates a more efficient reaction with less waste generated.
-
E-factor is a more practical metric that considers the total mass of waste produced in a reaction, including byproducts, unreacted starting materials, and solvents, relative to the mass of the desired product. A lower E-factor signifies a greener process.
The following tables provide a comparative overview of this compound and N-Bromosuccinimide for the bromination of representative aromatic substrates.
Table 1: Comparison of Brominating Agents for the Bromination of Phenols
| Brominating Agent | Substrate | Reaction Conditions | Yield (%) | Atom Economy (%)¹ | E-factor² |
| This compound | Phenol | Solvent-free, rt | ~90 | 44.6% | > 1.2 |
| N-Bromosuccinimide (NBS) | Phenol | Acetonitrile, rt | ~95 | 52.5% | < 1.0 |
¹ Theoretical atom economy for monosubstitution. ² Estimated E-factor based on typical experimental conditions. Actual values may vary.
Table 2: Comparison of Brominating Agents for the Bromination of Anilines
| Brominating Agent | Substrate | Reaction Conditions | Yield (%) | Atom Economy (%)¹ | E-factor² |
| This compound | Aniline | Solvent-free, rt | High (qualitative) | 44.8% | > 1.2 |
| N-Bromosuccinimide (NBS) | Aniline | Acetonitrile, rt | ~92 | 52.8% | < 1.0 |
¹ Theoretical atom economy for monosubstitution. ² Estimated E-factor based on typical experimental conditions. Actual values may vary.
Experimental Protocols
Preparation and Use of this compound for Bromination of Coumarins (Solvent-Free)
Preparation of this compound: To 10 mL of 1,4-dioxane, cooled in an ice bath, slowly add 3.2 mL of bromine with stirring. The orange-red solid precipitate of this compound is filtered, washed with a small amount of cold 1,4-dioxane, and dried.
General Bromination Procedure: To a cooled (0-5 °C) substrate (e.g., a substituted coumarin, 1 mmol) in a flask, add this compound (1.1 mmol) portion-wise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for the appropriate time (typically 1-4 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Bromination of Phenol with N-Bromosuccinimide (NBS)
To a solution of phenol (1 mmol) in acetonitrile (10 mL) at room temperature, add N-bromosuccinimide (1.1 mmol). The reaction mixture is stirred at room temperature for 1-2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography to yield the desired brominated phenol.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for bromination reactions using this compound and a greener alternative, highlighting the key differences in their environmental impact.
References
A Comparative Guide to Brominating Agents: Alternatives to 1,4-Dioxane Dibromide for Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is crucial for the successful synthesis of target molecules. 1,4-Dioxane dibromide has traditionally been utilized for various bromination reactions; however, a range of alternative reagents offer advantages in terms of safety, efficiency, and substrate scope. This guide provides an objective comparison of this compound with prominent alternatives for specific transformations, supported by experimental data and detailed protocols.
Bromination of Coumarins
The bromination of coumarins is a key transformation in the synthesis of various biologically active compounds. The regioselectivity of this reaction is of paramount importance, with different reagents favoring either vinylic bromination or addition to the double bond.
Data Presentation: Comparison of Brominating Agents for Coumarin
| Reagent | Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Coumarin | 3,4-Dibromo-3,4-dihydrocoumarin | Solvent-free, 0-5 °C to rt | 0.5 h | 76 | [1] |
| N-Bromosuccinimide (NBS) | Coumarin | 3-Bromocoumarin | CCl4, reflux, radical initiator | Not specified | Not specified | [2] |
| Copper(II) Bromide (CuBr2) | 4-Hydroxycoumarin | 3-Bromocoumarin derivative | Acetonitrile, reflux | Not specified | Good yields | [3] |
Experimental Protocols:
Protocol 1: Bromination of Coumarin using this compound [1]
-
Reagent Preparation: this compound is prepared by the dropwise addition of bromine to ice-cold 1,4-dioxane with stirring. The resulting orange solid is filtered, washed with dioxane, and dried under reduced pressure.
-
Reaction: To the neat coumarin substrate (5 mmol), cooled to 0-5 °C, this compound (stoichiometric equivalent) is added in portions.
-
Work-up: The reaction mixture is allowed to reach room temperature and stand for the specified time. Crushed ice is then added, and the mixture is stirred. The solid product is filtered, washed with saturated aqueous sodium bicarbonate solution and water, and then dried.
Protocol 2: Bromination of Coumarin using N-Bromosuccinimide (NBS) [2]
-
Reaction: A solution of coumarin, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide) in carbon tetrachloride (CCl4) is refluxed.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 3: Bromination of 4-Hydroxycoumarin using Copper(II) Bromide (CuBr2)
-
Reaction: A mixture of 4-hydroxycoumarin and Copper(II) bromide (CuBr2) in a suitable solvent such as acetonitrile or ethanol is refluxed.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Visualization:
Caption: General workflow for the bromination of coumarins using different reagents.
α-Bromination of Acetophenones
The α-bromination of ketones, such as acetophenone, is a fundamental reaction in organic synthesis, providing key intermediates for various subsequent transformations.
Data Presentation: Comparison of Brominating Agents for Acetophenone
| Reagent | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Not specified | Dioxane | Not specified | Not specified | [1] |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) / Microwave | Dichloromethane | 30 min | High | [4] |
| N-Bromosuccinimide (NBS) | Acidic Al2O3 | Methanol | Reflux | 89 | [5] |
| Copper(II) Bromide (CuBr2) | None | Chloroform-Ethyl Acetate | 30-60 min | 90-95 | [6] |
| Pyridine hydrobromide perbromide | None | Acetic Acid | 3 h | 85 | [7] |
Experimental Protocols:
Protocol 4: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (PTSA) under Microwave Irradiation [4]
-
Reaction Mixture: In a microwave-transparent vessel, a solution of acetophenone, N-bromosuccinimide (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in dichloromethane is prepared.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation for 30 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 5: α-Bromination of Acetophenone using Copper(II) Bromide (CuBr2) [6]
-
Reaction Setup: A suspension of Copper(II) bromide (2 moles) in a refluxing mixture of chloroform and ethyl acetate is prepared.
-
Addition of Ketone: Acetophenone (1 mole) is added to the suspension.
-
Reaction: The reaction proceeds with the evolution of hydrogen bromide and the conversion of black CuBr2 to white Cu(I)Br. The completion of the reaction is indicated by the cessation of HBr evolution and the disappearance of the black solid.
-
Work-up: The insoluble copper(I) bromide is removed by filtration. The resulting solution of the α-bromo ketone can be used directly or the solvent can be removed under reduced pressure to isolate the product.
Visualization:
Caption: Simplified acid-catalyzed α-bromination mechanism.
Bromination of Phenols and Anilines
The electrophilic aromatic substitution of phenols and anilines is a common method for introducing bromine atoms onto the aromatic ring, often with high regioselectivity due to the activating nature of the hydroxyl and amino groups.
Data Presentation: Comparison of Brominating Agents for Phenols and Anilines
| Reagent | Substrate | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |
| This compound | Phenols/Anilines | Not specified | Not specified | Not specified | Not specified | |
| N-Bromosuccinimide (NBS) | Phenol | Ammonium acetate | Acetonitrile | p-Bromophenol | 98 | |
| N-Bromosuccinimide (NBS) | Aniline | Ammonium acetate | Acetonitrile | p-Bromoaniline | 99 | [8] |
| Potassium bromide-bromate | Phenol | HCl | Glacial Acetic Acid | 2,4,6-Tribromophenol | Quantitative | |
| Copper(II) Bromide (CuBr2) | Aniline | Ionic Liquid | 1-hexyl-3-methylimidazolium bromide | p-Bromoaniline | High | [9] |
Experimental Protocols:
Protocol 6: Bromination of Phenol using N-Bromosuccinimide (NBS) and Ammonium Acetate [8]
-
Reaction Mixture: To a solution of phenol (1 mmol) and ammonium acetate (10 mol%) in acetonitrile (5 ml), N-bromosuccinimide (1.05 mmol) is added.
-
Reaction: The mixture is stirred at room temperature.
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is removed in vacuo. The residue is extracted with a mixture of ethyl acetate and water. The organic layer is dried and concentrated to afford the product.
Protocol 7: Bromination of Aniline using Copper(II) Bromide (CuBr2) in an Ionic Liquid [9]
-
Reaction Mixture: Aniline is dissolved in the ionic liquid 1-hexyl-3-methylimidazolium bromide.
-
Addition of Reagent: Copper(II) bromide (3 equivalents) is added to the solution.
-
Reaction: The reaction is carried out at room temperature.
-
Work-up: The product is extracted from the ionic liquid using an organic solvent. The ionic liquid can often be recycled.
Visualization:
Caption: General mechanism of electrophilic aromatic bromination.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,4-Dioxane dibromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Dioxane dibromide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is a flammable solid and is considered hazardous.[1][2] It can cause severe skin burns and eye damage.[3] Inhalation may be toxic and can cause respiratory irritation.[3] The complex contains 1,4-Dioxane, which is a suspected carcinogen and can form explosive peroxides upon standing.[3][4]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is crucial to ensure safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5] A face shield may be required for larger quantities or when there is a splash hazard. | Protects against dust, vapors, and splashes that can cause severe eye damage.[3] |
| Skin Protection | Fire/flame resistant and impervious clothing.[5] A lab coat is mandatory.[6] For prolonged use, butyl rubber gloves are recommended.[6] For short-term use, two pairs of nitrile gloves can be used.[6] Gloves must be inspected before use and disposed of properly after handling.[7] | Prevents skin contact which can cause severe burns.[3] Layering gloves provides additional protection. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7] A full-face respirator is recommended in situations with a higher risk of inhalation.[5] | Protects against inhalation of toxic dust and vapors which can cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted in a certified chemical fume hood.[4][6]
-
Preparation :
-
Ensure a designated area for handling is clearly marked.[6]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[3]
-
Have all necessary PPE donned correctly before handling the chemical.
-
Keep all sources of ignition away from the handling area.[3][5] Use non-sparking tools and explosion-proof equipment.[3][5]
-
-
Handling :
-
Storage :
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[3] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Forcibly hold the eye open.[4] Seek immediate medical attention.[3] |
| Inhalation | Move the person into fresh air.[7] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person.[4][5] Call a physician or Poison Control Center immediately.[1][5] |
| Spill | Evacuate the area and eliminate all ignition sources.[5][6] Wear appropriate PPE.[7] For small spills (<500 mL), cover with an inert absorbent material (e.g., sand, silica gel) and collect in a suitable, closed container for disposal.[3][6] For large spills (>500 mL), contact emergency services and the Environmental Health & Safety (EHS) department.[4][6] Do not let the chemical enter drains.[5][7] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5][7] Wear self-contained breathing apparatus for firefighting if necessary.[5][7] |
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper disposal.[3]
-
Unused Product : Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging : Dispose of as unused product.[7]
-
Spill Cleanup Materials : Collect in a tightly closed container and manage as hazardous waste.[8]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. BROMINE-1,4-DIOXANE COMPLEX - Safety Data Sheet [chemicalbook.com]
- 2. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. 1,4-Dioxane, compd. with bromine (1:1) SDS, 15481-39-7 Safety Data Sheets - ECHEMI [echemi.com]
- 6. astate.edu [astate.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. wcu.edu [wcu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
